Zorifertinib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVBAZHARMVMRV-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1626387-81-2 | |
| Record name | AZD-3759 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZORIFERTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Z3WK3SO6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zorifertinib Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zorifertinib hydrochloride (formerly AZD3759) is a potent, orally active, and central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been approved in China for the first-line treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations with CNS metastases.[3] Zorifertinib was specifically designed to overcome some of the limitations of earlier generation EGFR TKIs, particularly their poor penetration of the blood-brain barrier and susceptibility to resistance mutations. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Mechanism of Action
Zorifertinib is a reversible inhibitor of the tyrosine kinase activity of both wild-type and mutated forms of EGFR.[2] In many NSCLC tumors, specific mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase. This results in uncontrolled downstream signaling that promotes cell proliferation, survival, and metastasis.
Zorifertinib competitively binds to the adenosine triphosphate (ATP) binding site within the kinase domain of EGFR, preventing the autophosphorylation and activation of the receptor.[4] By inhibiting EGFR kinase activity, Zorifertinib effectively blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to the induction of apoptosis and inhibition of tumor growth in EGFR-dependent cancer cells.[5]
A key feature of Zorifertinib is its high penetrance of the blood-brain barrier, a significant advantage in treating NSCLC patients with CNS metastases, which are common in this patient population.[2] Furthermore, it is not a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which actively pump many drugs out of the brain, thus allowing Zorifertinib to achieve and maintain therapeutic concentrations in the CNS.[2]
Quantitative Data
The inhibitory activity of Zorifertinib has been quantified in various preclinical studies. The following tables summarize key in vitro potency and cellular activity data.
Table 1: In Vitro Kinase Inhibitory Activity of Zorifertinib
| EGFR Mutant | IC50 (nM) at Km ATP | IC50 (nM) at 2 mM ATP |
| EGFRwt | 0.3 | 102 |
| EGFRL858R | 0.2 | 7.6 |
| EGFRexon 19Del | 0.2 | 2.4 |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of Zorifertinib
| Cell Line | EGFR Mutation | pEGFR IC50 (nM) |
| H838 | wt | 64.5 |
| H3255 | L858R | 7.2 |
| PC-9 | exon 19Del | 7.4 |
Data sourced from MedchemExpress.[1]
Signaling Pathways
The primary signaling cascades affected by Zorifertinib are the RAS-RAF-MEK-ERK and PI3K-AKT pathways, both of which are critical for cell survival and proliferation.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Zorifertinib.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of Zorifertinib on the enzymatic activity of purified EGFR.
1. Reagent Preparation:
- Prepare a serial dilution of this compound in DMSO.
- Prepare reaction buffer containing 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂, and 0.01% CHAPS.
- Prepare solutions of purified recombinant human EGFR (wild-type, L858R, or exon 19 deletion mutants), biotinylated peptide substrate, and ATP at concentrations corresponding to their Km values.[6]
2. Reaction Setup:
- In a 384-well plate, add 3 µL of the ATP and 2 µM TK biotin-peptide substrate solution to each well.
- Add the serially diluted Zorifertinib or DMSO (vehicle control).
- Initiate the kinase reaction by adding 3 µL of the EGFR enzyme solution. The final enzyme concentrations should be approximately 0.1 nM for EGFR wild type, 0.03 nM for L858R, and 0.026 nM for Exon19Del.[6]
3. Incubation and Detection:
- Incubate the plate for 30 minutes at room temperature.
- Stop the reaction by adding 6 µL of detection reagent mix containing Strep-XL665 and TK Ab Europium Cryptate diluted in detection buffer.[6]
- Incubate for 1 hour at room temperature.
4. Data Analysis:
- Measure the fluorescence at 615 nm and 665 nm with an excitation wavelength of 320 nm using an HTRF-compatible plate reader.
- Calculate the signal ratio (665 nm/615 nm), which is proportional to kinase activity.
- Plot the percentage of inhibition versus the logarithm of Zorifertinib concentration and determine the IC50 value using a four-parameter logistic fit.[6]
Cell Viability Assay (MTS Assay)
This assay measures the effect of Zorifertinib on the proliferation of cancer cell lines.
1. Cell Seeding:
- Seed NSCLC cell lines (e.g., PC-9, H3255) in a 96-well plate at a density that allows for logarithmic growth over a 72-hour period.
- Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
- Treat the cells with a range of concentrations of this compound (e.g., from 0.0003 µM to 30 µM) for 72 hours.[6] Include a vehicle-only control (DMSO).
3. Viability Measurement:
- After the 72-hour incubation, add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.[7]
- Incubate the plate for 1-4 hours at 37°C.
4. Data Analysis:
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the logarithm of Zorifertinib concentration.[6]
Western Blot Analysis of EGFR Signaling
This technique is used to assess the phosphorylation status of EGFR and its downstream effectors in response to Zorifertinib treatment.
1. Cell Lysis and Protein Quantification:
- Culture NSCLC cells to 70-80% confluency and treat with Zorifertinib or vehicle for a specified time (e.g., 2 hours).
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
- Quantify the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature the protein lysates by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Tyr1068), total AKT, phosphorylated AKT (p-AKT Ser473), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2 Thr202/Tyr204). A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels to determine the extent of signaling inhibition.[8]
Experimental and Resistance Workflows
The following diagrams illustrate a typical experimental workflow for characterizing an EGFR inhibitor and the logical relationships of potential resistance mechanisms.
Resistance Mechanisms
While Zorifertinib is designed to be effective against the T790M resistance mutation that limits the efficacy of first- and second-generation EGFR TKIs, acquired resistance to third-generation inhibitors can still occur.[9][10] The primary resistance mutation at the time of disease progression on Zorifertinib has been noted to be the EGFR T790M mutation, suggesting that in some cases, the drug may not completely overcome this resistance mechanism.[9]
Other potential mechanisms of acquired resistance, as observed with other third-generation EGFR TKIs like osimertinib, include:
-
On-target resistance: The emergence of new mutations in the EGFR gene, most notably the C797S mutation in exon 20, which prevents the covalent binding of irreversible inhibitors and may also affect the binding of reversible inhibitors like Zorifertinib.[11]
-
Bypass track activation: Amplification or activation of alternative signaling pathways that can drive tumor growth independently of EGFR. These include MET amplification, HER2 amplification, and activation of AXL or IGF-1R signaling.[10][12]
-
Downstream mutations: Mutations in components of the downstream signaling pathways, such as KRAS or PIK3CA, can render the cells resistant to upstream EGFR inhibition.[12]
-
Histologic transformation: The transformation of NSCLC to other histological subtypes, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[10]
Further research is needed to fully elucidate the landscape of resistance mechanisms specific to Zorifertinib.
Conclusion
This compound is a potent and CNS-penetrant EGFR TKI that offers a significant therapeutic advantage for NSCLC patients with EGFR-sensitizing mutations and CNS metastases. Its mechanism of action is centered on the inhibition of the EGFR tyrosine kinase and the subsequent blockade of key downstream signaling pathways. While designed to overcome T790M-mediated resistance, the potential for acquired resistance through various on-target and off-target mechanisms remains a clinical challenge, highlighting the need for ongoing research into combination therapies and next-generation inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 3. onclive.com [onclive.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. ClinPGx [clinpgx.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Zorifertinib Hydrochloride: A Technical Guide for Researchers in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zorifertinib (formerly AZD3759) is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed for enhanced central nervous system (CNS) penetration. This technical guide provides an in-depth overview of zorifertinib hydrochloride, focusing on its mechanism of action, preclinical data, and clinical efficacy and safety in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC), particularly in patients with CNS metastases. The information presented is intended to support further research and development in the field of targeted oncology.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR-TKIs. However, the development of CNS metastases remains a major clinical challenge due to the limited ability of many TKIs to cross the blood-brain barrier (BBB). Zorifertinib was developed to address this unmet need, engineered to be a poor substrate for efflux transporters at the BBB, thereby achieving high concentrations in the CNS.[1][2]
Mechanism of Action
Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[2] It binds to the ATP-binding site of both wild-type and mutant forms of the EGFR, with high potency against the common activating mutations, exon 19 deletions (exon 19Del) and the L858R point mutation in exon 21.[3] By blocking the kinase activity, zorifertinib inhibits the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and differentiation.[3]
EGFR Signaling Pathway and Inhibition by Zorifertinib
The binding of epidermal growth factor (EGF) to its receptor, EGFR, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell growth and survival. In EGFR-mutant NSCLC, the receptor is constitutively active, leading to uncontrolled cell proliferation. Zorifertinib inhibits this aberrant signaling.
Preclinical Data
In Vitro Potency
Zorifertinib has demonstrated potent inhibitory activity against wild-type and mutant EGFR in enzymatic assays.
| Target | IC50 (nM) |
| EGFRwt | 0.3 |
| EGFR L858R | 0.2 |
| EGFR exon 19Del | 0.2 |
| Table 1: In Vitro Inhibitory Activity of Zorifertinib. |
Cell-Based Activity
The antiproliferative effects of zorifertinib have been evaluated in various NSCLC cell lines.
| Cell Line | EGFR Mutation | IC50 (nM) for Cell Proliferation |
| PC-9 | exon 19Del | 7.0 |
| H3255 | L858R | 7.7 |
Table 2: Antiproliferative Activity of Zorifertinib in NSCLC Cell Lines.
CNS Penetration
Preclinical studies have highlighted zorifertinib's ability to effectively cross the blood-brain barrier. It is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters.[2] This characteristic allows zorifertinib to achieve and maintain high concentrations in the brain tissue and cerebrospinal fluid (CSF).[1][4] In preclinical models, zorifertinib demonstrated equal free concentrations in the blood, CSF, and brain tissue.[4]
Clinical Development
The pivotal study for zorifertinib is the Phase 3 EVEREST trial (NCT03653546), which evaluated its efficacy and safety as a first-line treatment for patients with EGFR-mutant NSCLC and CNS metastases.[5][6]
EVEREST Trial (NCT03653546)
Experimental Protocol: EVEREST Trial
4.1.1. Efficacy Results
The EVEREST trial demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with zorifertinib compared to the control arm.[5]
| Efficacy Endpoint | Zorifertinib (n=220) | Control (n=219) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 9.6 months | 6.9 months | 0.719 (0.580 - 0.893) | 0.0024 |
| Median Intracranial PFS | 17.9 months | Not Reported | 0.627 (0.466 - 0.844) | - |
| Objective Response Rate (ORR) | 68.6% | 58.4% | - | 0.027 |
| Table 3: Key Efficacy Outcomes from the EVEREST Trial.[5][6][7] |
4.1.2. Safety and Tolerability
The safety profile of zorifertinib was found to be manageable and consistent with previously reported data.[5]
| Adverse Events | Zorifertinib (n=220) | Control (n=219) |
| Any-grade Treatment-Related AEs (TRAEs) | 97.7% | 94.0% |
| Grade ≥3 TRAEs | 65.9% | 18.3% |
| Table 4: Overall Safety Profile from the EVEREST Trial.[3] |
While a detailed breakdown of specific adverse events by grade is not publicly available, the most common treatment-related adverse events were reported to be skin and subcutaneous tissue events, gastrointestinal system events, and abnormal liver function.[8]
Pharmacokinetics
Limited human pharmacokinetic data for zorifertinib is publicly available. Preclinical data suggest good oral bioavailability.[9] A study in human liver microsomes indicated that zorifertinib has a moderate extraction ratio, suggesting good bioavailability.[9] The in vitro half-life was determined to be 21.33 minutes.[9]
Mechanisms of Resistance
As with other EGFR-TKIs, acquired resistance is a potential limitation to the long-term efficacy of zorifertinib. The primary mechanism of acquired resistance to zorifertinib has been identified as the emergence of the EGFR T790M mutation.[4][10] This is a key consideration for subsequent treatment strategies, as T790M-positive tumors can be targeted by third-generation irreversible EGFR-TKIs.
Conclusion
This compound is a significant advancement in the treatment of EGFR-mutant NSCLC, particularly for patients with CNS metastases. Its unique design for optimal BBB penetration translates into superior intracranial efficacy compared to first-generation EGFR-TKIs, as demonstrated in the EVEREST trial. The manageable safety profile and the potential for sequential therapy with third-generation TKIs targeting the T790M resistance mutation position zorifertinib as a valuable therapeutic option. Further research is warranted to fully elucidate its pharmacokinetic profile in humans and to explore strategies to overcome other potential resistance mechanisms.
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The inhibitory potency of zorifertinib against EGFR wild-type and mutant enzymes can be assessed using an HTRF assay. The final enzyme concentrations are typically 0.1 nM for EGFR wild-type, 0.03 nM for L858R mutant, and 0.026 nM for exon 19 deletion mutant. ATP concentrations corresponding to the Km values of each enzyme are used. The assay buffer contains 1 mM DTT, 5 mM MgCl2, 1 mM MnCl2, and 0.01% CHAPS. The reaction is initiated by the addition of the kinase to a mixture of ATP, biotinylated peptide substrate, and the test compound. After a 30-minute incubation, the reaction is stopped, and the signal is read on a suitable plate reader. The IC50 is calculated using a four-parameter logistic fit.
Cell Proliferation Assay (MTS-based)
NSCLC cell lines (e.g., PC-9, H3255) are seeded in 96-well plates and incubated overnight. The cells are then treated with a range of concentrations of zorifertinib for 72 hours. Cell viability is assessed using a tetrazolium-based colorimetric assay (MTS). The absorbance is measured, and the concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
In Vivo Metabolism Study (Rat Model)
Sprague Dawley rats can be used to study the in vivo metabolism of zorifertinib. Following oral administration of zorifertinib (e.g., 10 mg/kg), urine and feces are collected over several days. Metabolites are then extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify the metabolic pathways.
References
- 1. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 2. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of zorifertinib metabolic stability in human liver microsomes using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long‐term survival of a patient with epidermal growth factor receptor (EGFR)‐mutant non‐small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with zorifertinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Zorifertinib Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) penetration capabilities of Zorifertinib hydrochloride (formerly AZD3759), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the mechanisms and quantitative measures of Zorifertinib's central nervous system (CNS) uptake, alongside the experimental protocols used for its evaluation.
Executive Summary
Zorifertinib has been specifically engineered to overcome the challenge of the blood-brain barrier, a significant hurdle in the treatment of CNS metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[1] Unlike many of its predecessors, Zorifertinib demonstrates high permeability and is not a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2] This allows for the achievement of therapeutic concentrations within the CNS, as evidenced by extensive preclinical studies and confirmed in clinical trials.[1][3] This guide will detail the mechanism of action, preclinical evidence of BBB penetration, and the clinical validation of Zorifertinib's efficacy in treating brain metastases.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Zorifertinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] In many NSCLC tumors, activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's downstream signaling pathways.[4][5] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, are crucial for cell proliferation, survival, and differentiation.[6][7] By binding to the ATP-binding site of the mutated EGFR, Zorifertinib inhibits its kinase activity, thereby blocking these downstream signals and leading to the inhibition of cancer cell growth and survival.[4]
Caption: EGFR Signaling Pathway Inhibition by Zorifertinib.
Preclinical Assessment of Blood-Brain Barrier Penetration
The ability of Zorifertinib to cross the BBB was extensively evaluated in a series of preclinical studies using both in vitro and in vivo models.
Quantitative Data on BBB Penetration
The key quantitative parameters demonstrating Zorifertinib's BBB penetration are summarized in the tables below.
| Parameter | Value | Species | Reference |
| Unbound Brain-to-Plasma Ratio (Kpuu,brain) | > 0.5 | Rat, Mouse, Monkey | [8] |
| 0.65 | Mouse | [9] | |
| Unbound CSF-to-Plasma Ratio (Kpuu,CSF) | > 0.5 | Rat, Mouse, Monkey | [8] |
| 0.42 | Mouse | [9] | |
| In Vitro Permeability (Papp) | 29.5 x 10-6 cm/s | [8] | |
| Efflux Ratio (MDCK-MDR1) | Not a substrate | [2] | |
| Efflux Ratio (BCRP) | Not a substrate | [2] |
Table 1: Preclinical Pharmacokinetic Parameters of Zorifertinib BBB Penetration.
| Compound | Kpuu,brain | Kpuu,CSF | Reference |
| Zorifertinib | 0.65 | 0.42 | [9] |
| Erlotinib | 0.13 | 0.14 | [9] |
Table 2: Comparison of CNS Penetration of Zorifertinib and Erlotinib in Mice.
Experimental Protocols
Objective: To determine the passive permeability of Zorifertinib and its susceptibility to efflux by P-gp and BCRP transporters.
Methodology:
-
Cell Line: Madin-Darby canine kidney (MDCKII) cells transfected with human MDR1 (for P-gp) and BCRP genes were used.[8][10][11]
-
Culture: Cells were seeded on semi-permeable transwell inserts and cultured to form a confluent monolayer, with the integrity of the monolayer verified by measuring transepithelial electrical resistance (TEER).[10]
-
Permeability Assay: Zorifertinib (at a concentration of 10 µM) was added to the apical (donor) compartment.[10] Samples were taken from the basolateral (receiver) compartment at predetermined time points (e.g., 90 minutes).[10]
-
Efflux Assay: To determine the efflux ratio, the transport of Zorifertinib was measured in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).[11] The efflux ratio is calculated as the ratio of Papp(B-A) to Papp(A-B).[11]
-
Analysis: The concentration of Zorifertinib in the samples was quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[10] The apparent permeability coefficient (Papp) was calculated.[11]
Caption: Workflow for In Vitro BBB Permeability and Efflux Assays.
Objective: To determine the in vivo concentrations of Zorifertinib in plasma, brain, and cerebrospinal fluid (CSF) and to calculate the unbound brain-to-plasma and CSF-to-plasma ratios.
Methodology:
-
Animal Models: Studies were conducted in rats, mice, and monkeys.[8]
-
Drug Administration: Zorifertinib was administered orally to the animals.
-
Sample Collection: At various time points after administration, blood, brain tissue, and CSF samples were collected.
-
Bioanalysis: The total concentrations of Zorifertinib in plasma, brain homogenate, and CSF were determined by LC-MS/MS. The unbound fraction in plasma and brain tissue was determined using equilibrium dialysis.
-
Calculation: The unbound concentrations were used to calculate Kpuu,brain (unbound brain concentration / unbound plasma concentration) and Kpuu,CSF (unbound CSF concentration / unbound plasma concentration).
Objective: To evaluate the antitumor activity of Zorifertinib in preclinical models of NSCLC brain metastases.
Methodology:
-
Cell Line: PC-9 cells, a human NSCLC cell line with an EGFR exon 19 deletion, were transfected with luciferase for in vivo imaging.[8]
-
Animal Model: Brain metastases were established in mice via intracarotid artery injection of the PC-9-luciferase cells.[8]
-
Treatment: Animals were treated with Zorifertinib or a vehicle control.
-
Tumor Burden Assessment: Tumor growth in the brain was monitored weekly using a Xenogen Imaging System to detect bioluminescence.[8]
-
Outcome Measures: The primary outcomes were tumor regression (measured by luciferin signal) and overall survival.[8]
Caption: Workflow for In Vivo Efficacy Studies in a Brain Metastasis Model.
Clinical Validation of CNS Efficacy
The promising preclinical data on Zorifertinib's BBB penetration translated into significant clinical activity in patients with EGFR-mutant NSCLC and CNS metastases. This was demonstrated in a series of clinical trials, including the pivotal Phase III EVEREST study.
Key Clinical Trial Data
| Trial | Phase | Patient Population | Key CNS-Related Findings | Reference |
| BLOOM | I | EGFR-mutant NSCLC with CNS metastases | Confirmed BBB penetration and antitumor activity in patients with brain and leptomeningeal metastases. | [3] |
| CTONG1702 | II | Untreated EGFR-mutant NSCLC with CNS metastases | Confirmed objective response rate of 70% in this patient population. | [12] |
| EVEREST | III | Untreated EGFR-mutant NSCLC with CNS metastases | Zorifertinib significantly prolonged intracranial progression-free survival (PFS) compared to first-generation EGFR-TKIs (gefitinib or erlotinib). | [2] |
Table 3: Summary of Key Clinical Trials for Zorifertinib in CNS Metastases.
The Phase III EVEREST trial was a multinational, randomized, open-label study that enrolled 439 patients with treatment-naïve EGFR-mutant NSCLC and CNS metastases.[2] Patients were randomized to receive either Zorifertinib or a first-generation EGFR-TKI (gefitinib or erlotinib).[2] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with Zorifertinib.[2] Importantly, Zorifertinib also showed a significant prolongation of intracranial PFS, confirming its efficacy in treating CNS lesions.[2]
Conclusion
This compound represents a significant advancement in the treatment of EGFR-mutant NSCLC with CNS metastases. Its rational design to circumvent the blood-brain barrier, characterized by high passive permeability and lack of recognition by major efflux transporters, has been rigorously validated through a comprehensive program of preclinical and clinical research. The quantitative data and detailed experimental protocols outlined in this guide provide a robust framework for understanding the superior CNS penetration of Zorifertinib and its resulting clinical benefit for this challenging patient population.
References
- 1. onclive.com [onclive.com]
- 2. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 10. enamine.net [enamine.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Efficacy, safety and dose selection of AZD3759 in patients with untreated EGFR-mutated non-small-cell lung cancer and central nervous system metastases in China (CTONG1702-Arm 8): a multi-center, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Zorifertinib Hydrochloride: A Technical Guide to Targeting CNS Metastases in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Central nervous system (CNS) metastases represent a significant clinical challenge in the management of non-small cell lung cancer (NSCLC), particularly in patients harboring epidermal growth factor receptor (EGFR) mutations. The blood-brain barrier (BBB) restricts the efficacy of many targeted therapies, creating a sanctuary site for tumor progression. Zorifertinib (formerly AZD3759), a novel, potent EGFR tyrosine kinase inhibitor (TKI), has been specifically engineered to overcome this hurdle. Its unique properties allow for high penetration of the BBB, leading to significant antitumor activity against intracranial lesions. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the use of zorifertinib for EGFR-mutant NSCLC with CNS metastases, detailing its mechanism of action, experimental protocols, and clinical efficacy.
Mechanism of Action: Overcoming the Blood-Brain Barrier
Zorifertinib is a third-generation EGFR-TKI designed for enhanced CNS penetration. Unlike many other TKIs, it is not a substrate for the primary efflux transporters at the BBB, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2][3] This characteristic allows zorifertinib to achieve high concentrations in the brain and cerebrospinal fluid (CSF).[4][5][6][7][8] Preclinical studies have demonstrated that zorifertinib achieves equal free concentrations in the blood, CSF, and brain tissue.[5]
By effectively crossing the BBB, zorifertinib inhibits the kinase activity of mutant EGFR within CNS lesions. This blocks downstream signaling pathways, including pERK and pAKT, which are crucial for tumor cell proliferation and survival.[4]
Figure 1: EGFR Signaling Pathway Inhibition by Zorifertinib.
Preclinical Evidence
In Vitro and In Vivo Models
Early preclinical evaluation of zorifertinib utilized a variety of models to assess its CNS penetration and antitumor activity.
Experimental Protocols:
-
Cell Lines: PC-9 cells, a human NSCLC cell line with an EGFR exon 19 deletion, were utilized. These cells were transfected with luciferase for in vivo imaging.[4]
-
Animal Models:
-
Brain Metastasis (BM) Model: Established in mice through intra-carotid artery injection of luciferase-transfected PC-9 cells. Tumor growth was monitored weekly using a Xenogen Imaging System.[4]
-
Leptomeningeal Metastasis (LM) Model: Also established in mice to assess efficacy against this aggressive form of CNS metastasis.[4]
-
-
Drug Administration: Zorifertinib was administered orally to the animal models.[6]
-
Endpoint Analysis:
-
Tumor growth was monitored by measuring luciferin signals.[4]
-
Animal survival was recorded.[4]
-
Pharmacokinetic analysis was performed on blood, brain, and CSF samples to determine drug concentrations.[4]
-
Pharmacodynamic assessments included histological analysis and measurement of pEGFR modulation in tumor tissues.[4]
-
Preclinical Efficacy and Pharmacokinetics
Zorifertinib demonstrated significant antitumor activity in preclinical models of CNS metastases.
-
In the brain metastasis model, zorifertinib induced profound tumor regression and significantly improved animal survival compared to control groups.[4]
-
A clear correlation was observed between free brain exposure of zorifertinib and the modulation of pEGFR in tumor tissues.[4]
Table 1: Preclinical Pharmacokinetic Parameters of Zorifertinib
| Parameter | Value | Reference |
| Kpuu,brain | > 0.5 | [4] |
| Kpuu,CSF | > 0.5 | [4] |
| Passive Permeability | 29.5x10-6 cm/sec | [4] |
| Efflux Transporter Substrate | No (P-gp or BCRP) | [2][4] |
Clinical Development
Zorifertinib has undergone rigorous clinical evaluation, culminating in its approval for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations and CNS metastases.[9]
Phase 3 EVEREST Trial (NCT03653546)
The pivotal EVEREST trial was a multinational, multicenter, randomized, open-label study that established the superiority of zorifertinib over first-generation EGFR-TKIs in patients with EGFR-mutant NSCLC and CNS metastases.[9][10][11][12]
Experimental Protocol:
-
Patient Population: 439 adult patients with treatment-naive, locally advanced or metastatic EGFR-mutant (exon 19 deletion or L858R) NSCLC and documented CNS metastases.[9][10] Patients had not received prior brain radiotherapy.[9]
-
Randomization: Patients were randomized 1:1 to receive either:
-
Primary Endpoint: Progression-free survival (PFS) assessed by a blinded independent central review (BICR) according to RECIST 1.1 criteria.[10][11]
-
Secondary Endpoints: Intracranial PFS, overall survival (OS), objective response rate (ORR), and safety.[10][13] Intracranial response was evaluated using both RECIST 1.1 and Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria.[11]
Figure 2: EVEREST Phase 3 Trial Workflow.
Clinical Efficacy
The EVEREST trial demonstrated a statistically significant improvement in both systemic and intracranial efficacy for zorifertinib compared to first-generation EGFR-TKIs.
Table 2: Efficacy Results from the EVEREST Trial
| Endpoint | Zorifertinib (n=220) | Control (n=219) | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (months) | 9.6 | 6.9 | 0.719 (0.580-0.893) | 0.0024 | [9][10][11][13] |
| Median Intracranial PFS (months, BICR) | 15.2 | 8.3 | 0.467 (0.352-0.619) | <0.0001 | [11] |
| Median Intracranial PFS (months, Investigator) | 17.9 | 11.1 | 0.627 (0.466-0.844) | 0.0018 | [9][11] |
| ORR (%) | 68.6 | 58.4 | OR 1.60 (1.05-2.30) | 0.027 | [10][11] |
| Median OS (months) * | 37.3 | 31.8 | 0.833 (0.524-1.283) | - | [9][10][13] |
*Overall survival data were immature at the time of analysis and this represents a trend in patients subsequently treated with a third-generation TKI.
Safety and Tolerability
The safety profile of zorifertinib in the EVEREST trial was consistent with previously reported data for EGFR-TKIs. The most common treatment-related adverse events were skin and subcutaneous tissue events, gastrointestinal events, and abnormal liver function.[11] While the incidence of any-grade treatment-related adverse events was similar between the zorifertinib and control arms, Grade ≥3 events were more frequent with zorifertinib.[11] These adverse events were generally manageable.[10][11]
CTONG1702-Arm 8 Phase 2 Trial
This multi-center, single-arm phase 2 trial provided further evidence of zorifertinib's efficacy and safety as a first-line therapy in EGFR-mutated NSCLC with CNS metastases. The study evaluated two doses, 200 mg and 300 mg twice daily, and found that the 200 mg dose offered a better clinical outcome with lower toxicity.[6][8]
Table 3: Efficacy Results from the CTONG1702-Arm 8 Trial (All Patients)
| Endpoint | Value (95% CI) | Reference |
| ORR (%) | 70 (51-85) | [6] |
| Intracranial ORR (%) | 73 (54-88) | [6][8] |
| Disease Control Rate (%) | 83 (65-94) | [6] |
Conclusion
Zorifertinib represents a significant advancement in the treatment of EGFR-mutant NSCLC with CNS metastases. Its ability to effectively penetrate the blood-brain barrier and exert potent antitumor activity within the CNS addresses a critical unmet need in this patient population. The robust clinical data from the EVEREST trial and other studies have established zorifertinib as a valuable first-line treatment option, offering improved progression-free survival and intracranial disease control compared to previous standards of care. Ongoing research and real-world evidence will continue to define its role in the evolving landscape of NSCLC therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of CNS metastases in patients with EGFR mutation-positive NSCLC | Semantic Scholar [semanticscholar.org]
- 4. ascopubs.org [ascopubs.org]
- 5. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMET-37: PHASE I STUDY OF AZD3759, AN EGFR INHIBITOR WITH BLOOD BRAIN BARRIER (BBB) PENETRATION, FOR THE TREATMENT OF EGFRm+ NON-SMALL CELL LUNG CANCER (NSCLC) WITH BRAIN METASTASIS AND LEPTOMENGINGEAL METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Brain Metastases in Epidermal Growth Factor Receptor Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy, safety and dose selection of AZD3759 in patients with untreated EGFR-mutated non-small-cell lung cancer and central nervous system metastases in China (CTONG1702-Arm 8): a multi-center, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial. [clin.larvol.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ajmc.com [ajmc.com]
Zorifertinib Hydrochloride: A Technical Guide to its Chemical Structure and Properties
Introduction
Zorifertinib hydrochloride, also known as AZD3759, is a potent, orally active, and central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to treat non-small cell lung cancer (NSCLC) with EGFR mutations, particularly in patients with CNS metastases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound is the hydrochloride salt of Zorifertinib. Its chemical structure is characterized by a quinazoline core, which is a common feature in many EGFR inhibitors.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride[5] |
| CAS Number | 1626387-81-2[5] |
| Molecular Formula | C₂₂H₂₄Cl₂FN₅O₃[5] |
| Molecular Weight | 496.4 g/mol [5] |
| SMILES | C[C@@H]1CN(C)CCN1C(=O)Oc2cc3c(cc2OC)ncnc3Nc4cccc(c4F)Cl.Cl[6] |
| InChI | InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1[6] |
| InChIKey | IFVBAZHARMVMRV-BTQNPOSSSA-N[6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of Zorifertinib
| Property | Value | Source |
| XLogP3 | 4.1 | Calculated[7] |
| Topological Polar Surface Area | 79.8 Ų | Calculated[7] |
| Hydrogen Bond Donor Count | 1 | Calculated[7] |
| Hydrogen Bond Acceptor Count | 8 | Calculated[7] |
| Rotatable Bond Count | 5 | Calculated[7] |
| Solubility | DMSO: ≥ 50 mg/mL (108.72 mM) | [4] |
| Water: Insoluble | [4] | |
| pKa | Data not publicly available | - |
| Melting Point | Data not publicly available | - |
Mechanism of Action
Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[8] It exerts its therapeutic effect by binding to the ATP-binding site of both wild-type and mutated forms of the EGFR, including the common activating mutations exon 19 deletion (exon 19Del) and L858R substitution in exon 21.[1][2] This inhibition blocks the downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.[6]
EGFR Signaling Pathway Inhibition
The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which promote cell growth, proliferation, and survival. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation.
Zorifertinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signaling cascades, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Pharmacokinetics
A key feature of Zorifertinib is its ability to effectively cross the blood-brain barrier (BBB), making it a promising treatment for NSCLC patients with CNS metastases.[8] It is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which are major contributors to the low CNS penetration of many other drugs.[8]
Table 3: Pharmacokinetic Parameters of Zorifertinib
| Parameter | Species | Value |
| Oral Bioavailability | Dog | 90%[4] |
| Elimination Half-life (t₁/₂) | Dog | 6.2 hours[4] |
| Time to Maximum Concentration (Tₘₐₓ) | Dog | 0.5 - 1.5 hours[4] |
| Maximum Concentration (Cₘₐₓ) | Dog | 698 nM[4] |
Clinical Efficacy
The clinical efficacy of Zorifertinib has been evaluated in the phase 3 EVEREST trial (NCT03653546), a study focusing on treatment-naive NSCLC patients with EGFR mutations and CNS metastases.[9]
Table 4: Clinical Efficacy Data from the EVEREST Trial
| Endpoint | Zorifertinib (n=220) | Control (First-generation EGFR-TKI) (n=219) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580 - 0.893) | 0.0024[9] |
| Intracranial PFS | 17.9 months | Not Reported | Not Reported | 0.0018[10] |
| Objective Response Rate (ORR) | 68.6% | 58.4% | - | 0.027[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analytical characterization of this compound are not fully available in the public domain. However, based on published literature, the general methodologies for key biological assays are described below.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a publication in the Journal of Medicinal Chemistry describes the discovery of Zorifertinib (referred to as compound 1m).[9] The synthesis would generally involve the coupling of a substituted quinazoline core with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride, followed by conversion to the hydrochloride salt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zorifertinib - Wikipedia [en.wikipedia.org]
- 4. onclive.com [onclive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. frontiersin.org [frontiersin.org]
- 8. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Zorifertinib Hydrochloride for EGFR Exon 19 Deletion Non-Small Cell Lung Cancer: A Technical Guide
Introduction
Zorifertinib (formerly AZD3759) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the exon 19 deletion (Exon19del).[1][2][3] This technical guide provides an in-depth overview of zorifertinib hydrochloride, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[1][2] In NSCLC, activating mutations in the EGFR gene, such as the exon 19 deletion, lead to constitutive activation of the receptor's kinase domain.[4][5] This results in the hyperactivation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4] Zorifertinib binds to the ATP-binding site of the mutated EGFR, preventing its autophosphorylation and subsequent activation of these downstream signaling cascades, thereby inhibiting the growth and proliferation of cancer cells.[6]
A key characteristic of zorifertinib is its ability to penetrate the blood-brain barrier (BBB).[1][2][7] This is a significant advantage in the treatment of NSCLC, as a substantial proportion of patients with EGFR mutations develop central nervous system (CNS) metastases.[1][2] Zorifertinib is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which are major contributors to the limited CNS penetration of other EGFR-TKIs.[1][2][8]
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway in NSCLC with an exon 19 deletion and the mechanism of action of zorifertinib.
Preclinical Data
In vitro studies have demonstrated the potent inhibitory activity of zorifertinib against EGFR mutations.
| Parameter | EGFRwt | EGFRL858R | EGFRexon 19Del |
| IC50 (Km ATP) | 0.3 nM | 0.2 nM | 0.2 nM |
| IC50 (2 mM ATP) | 102 nM | 7.6 nM | 2.4 nM |
| Quantitative data on the in vitro inhibitory activity of zorifertinib.[9] |
| Cell Line | EGFR Mutation | IC50 (pEGFR Inhibition) |
| H838 | Wild-Type | 64.5 nM |
| H3255 | L858R | 7.2 nM |
| PC-9 | exon 19Del | 7.4 nM |
| Quantitative data on the cellular phosphorylation inhibition by zorifertinib.[9] |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory potency of zorifertinib against wild-type and mutant EGFR was assessed using a homogenous time-resolved fluorescence (HTRF) assay. The final enzyme concentrations were 0.1 nM for EGFR wild-type, 0.03 nM for L858R, and 0.026 nM for Exon19Del. The ATP concentrations were set to the Km values for each enzyme (0.8 µM, 4 µM, and 25 µM, respectively). The reaction was initiated by the addition of the kinase to a mixture of ATP and a biotinylated peptide substrate. After a 30-minute incubation, the reaction was stopped, and the phosphorylated substrate was detected using a europium cryptate-labeled antibody and streptavidin-XL665. The HTRF signal, proportional to kinase activity, was measured, and IC50 values were calculated.[10]
Cell Proliferation Assay
Cell proliferation was determined using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. Cells were seeded in 96-well plates and incubated overnight. Subsequently, they were exposed to varying concentrations of zorifertinib for 72 hours. The MTS reagent was then added, and the absorbance was measured to determine cell viability.[10]
In Vivo and In Vitro Metabolism Studies
In vivo metabolism was studied in Sprague Dawley rats administered zorifertinib orally. Urine samples were collected at various time points for analysis. In vitro metabolism was assessed by incubating zorifertinib with rat liver microsomes (RLMs) and hepatocytes. Metabolites were identified using liquid chromatography-ion trap mass spectrometry (LC-IT-MS).[11][12][13]
Clinical Development: The EVEREST Trial
The pivotal phase 3 EVEREST trial (NCT03653546) evaluated the efficacy and safety of zorifertinib as a first-line treatment for patients with advanced EGFR-mutated NSCLC and CNS metastases.[7][14][15]
EVEREST Trial Workflow
References
- 1. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. SID 385612216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is Zorifertinib used for? [synapse.patsnap.com]
- 7. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. First Line Treatment in EGFR Mutation Positive Advanced NSCLC Patients With Central Nervous System (CNS) Metastases [clin.larvol.com]
- 15. onclive.com [onclive.com]
Zorifertinib Hydrochloride: A Technical Guide for L858R-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib, also known as AZD3759, is a potent, orally active, and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target sensitizing EGFR mutations, including the exon 21 L858R substitution, which are critical drivers in a significant subset of non-small cell lung cancer (NSCLC) cases.[2][3] A distinguishing feature of Zorifertinib is its high penetrability of the blood-brain barrier (BBB), making it a crucial therapeutic agent for patients with central nervous system (CNS) metastases, a common and challenging complication of EGFR-mutant NSCLC.[4][5][6] This guide provides a comprehensive technical overview of Zorifertinib hydrochloride, focusing on its mechanism, preclinical and clinical data, and experimental protocols relevant to its application in L858R-mutated NSCLC.
Chemical Properties
This compound is the salt form of the active compound. Its chemical properties are foundational to its pharmacokinetic profile.
| Property | Value |
| IUPAC Name | [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate hydrochloride |
| Molecular Formula | C22H23ClFN5O3.ClH[7] |
| Molecular Weight | 496.36 g/mol [7] |
| CAS Number | 1626387-81-2 (hydrochloride)[8] |
| Synonyms | AZD3759 hydrochloride[8] |
Mechanism of Action
Zorifertinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of the EGFR protein.[9] In NSCLC cells harboring the L858R mutation, the EGFR is constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and differentiation.[9][10] By inhibiting the kinase activity of the mutated EGFR, Zorifertinib effectively blocks this aberrant signaling cascade.[9]
The primary downstream pathways hyperactivated by the L858R EGFR mutation include the MAPK and PI3K/Akt/mTOR pathways.[10][11] Zorifertinib's inhibition of EGFR phosphorylation prevents the activation of these critical signaling cascades, thereby halting the growth and survival signals that cancer cells depend on.[9]
A key molecular advantage of Zorifertinib is its ability to penetrate the CNS. It is not a substrate for the primary efflux transporters at the BBB, namely P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][2][12] This characteristic allows Zorifertinib to achieve and maintain therapeutic concentrations in the brain and cerebrospinal fluid, enabling potent activity against intracranial metastases.[2][12]
Preclinical Data
In vitro studies have demonstrated Zorifertinib's high potency against both wild-type and mutant forms of EGFR. The half-maximal inhibitory concentrations (IC50) highlight its efficacy, particularly against the L858R and exon 19 deletion mutations prevalent in NSCLC.
| Target Enzyme | IC50 (at Km ATP)[8][13][14] | IC50 (at 2 mM ATP)[13] |
| EGFR (Wild Type) | 0.3 nM | 102 nM |
| EGFR (L858R Mutant) | 0.2 nM | 7.6 nM |
| EGFR (Exon 19Del) | 0.2 nM | 2.4 nM |
Cellular assays confirmed this activity, with Zorifertinib inhibiting the phosphorylation of EGFR (pEGFR) in cell lines expressing the L858R mutation (H3255 cells) with an IC50 of 7.2 nM.[13][14] This inhibition of EGFR signaling ultimately leads to the induction of cancer cell apoptosis.[8][13]
Clinical Development: The EVEREST Trial
The cornerstone of Zorifertinib's clinical validation is the Phase 3 EVEREST trial (NCT03653546), a study specifically designed for treatment-naive EGFR-mutant NSCLC patients with CNS metastases.[4][15]
Experimental Protocol: EVEREST Trial
The EVEREST study was a multinational, multicenter, randomized, open-label, controlled trial.[16][17]
-
Objective: To compare the efficacy and safety of first-line Zorifertinib versus a first-generation EGFR-TKI (gefitinib or erlotinib) in patients with EGFR-mutant advanced NSCLC and CNS metastases.[16]
-
Patient Population: The trial enrolled 439 adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletions or the L858R substitution, who had not received prior systemic therapy for their advanced disease.[4] A key inclusion criterion was the presence of non-irradiated symptomatic or asymptomatic CNS metastases.[4] Notably, 55% of the enrolled patients had the L858R mutation.[4]
-
Treatment Arms:
-
Primary Endpoint: The primary outcome measured was Progression-Free Survival (PFS) as assessed by a Blinded Independent Central Review (BICR) according to RECIST 1.1 criteria.[15][16]
-
Secondary Endpoints: Included intracranial PFS, Objective Response Rate (ORR), Duration of Response (DoR), and Overall Survival (OS).[16][17]
Efficacy Data
Zorifertinib demonstrated statistically significant improvements in both systemic and intracranial efficacy compared to the control arm.[4]
| Efficacy Endpoint | Zorifertinib (n=220) | Control (n=219) | Hazard Ratio (95% CI) / p-value |
| Median PFS (Systemic) | 9.6 months[4][15][16] | 6.9 months[4][15][16] | HR: 0.719 (0.580-0.893)[4][15][16]p = 0.0024[4][16] |
| Median Intracranial PFS | 15.2 - 17.9 months | 8.3 months | HR: 0.467 (0.352-0.619)[4] |
| Objective Response Rate (ORR) | 68.6%[16] | 58.4%[16] | p = 0.027[16] |
| Median Overall Survival (OS) | 37.3 months[4][15] | 31.8 months[4][15] | HR: 0.833 (0.524-1.283)[4][15] |
*Intracranial PFS of 15.2 months was reported in one source, while another reported 17.9 months.[18][19][20] The control group's intracranial PFS was 8.3 months.[18] A 37% reduction in the risk of intracranial progression or death was noted (p=0.0018).[19][20] **OS data were immature at the time of analysis and showed a trend toward improvement, particularly in patients who subsequently received a third-generation TKI.[4][15]
Consistent benefits were observed across key subgroups, including patients with symptomatic CNS disease and those with L858R mutations, a population that often has less favorable outcomes with other TKIs.[15][18][20]
Safety and Tolerability
The safety profile of Zorifertinib was manageable and consistent with the EGFR-TKI class, though Grade ≥3 adverse events were more frequent than in the control arm.[16]
| Adverse Event Incidence | Zorifertinib | Control |
| Any-Grade TRAEs | 97.7%[16] | 94.0%[16] |
| Grade ≥3 TRAEs | 65.9% (74.1% in another report)[16][18] | 18.3%[16] |
| Discontinuation due to Toxicity | 7.3%[18] | Not specified |
*TRAEs: Treatment-Related Adverse Events The most common TRAEs associated with Zorifertinib were rash, diarrhea, elevated liver function tests, and hypokalemia.[16][18]
Rationale for Use in L858R NSCLC with CNS Metastases
The clinical utility of Zorifertinib is underpinned by a clear logical framework that addresses a significant unmet need.
Regulatory Status
In November 2024, China's National Medical Products Administration (NMPA) approved this compound for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or L858R substitution mutations with accompanying CNS metastases.[15][19][21]
Conclusion
This compound represents a significant advancement in the first-line treatment of EGFR L858R-mutated non-small cell lung cancer, particularly for the substantial patient population with central nervous system metastases. Its potent inhibition of the mutated EGFR kinase, combined with its unique ability to circumvent BBB efflux pumps, provides superior systemic and intracranial disease control compared to first-generation TKIs. The robust data from the Phase 3 EVEREST trial underscore its clinical value, establishing Zorifertinib as a critical therapeutic option for this challenging patient demographic. Further research may explore its role in sequential therapies and combination regimens to overcome resistance and further extend patient survival.
References
- 1. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of Zorifertinib in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases - BioSpace [biospace.com]
- 2. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases - BioSpace [biospace.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long‐term survival of a patient with epidermal growth factor receptor (EGFR)‐mutant non‐small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with zorifertinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is Zorifertinib used for? [synapse.patsnap.com]
- 10. What are EGFR exon 21 L858R mutation inhibitors and how do they work? [synapse.patsnap.com]
- 11. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. onclive.com [onclive.com]
- 16. ascopubs.org [ascopubs.org]
- 17. targetedonc.com [targetedonc.com]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. Alpha Biopharma received NMPA approval for Zorifertinib Tablets (Zorifer®), the world's first EGFR-TKI for lung cancer with brain metastases. - BioSpace [biospace.com]
- 21. First Line Treatment in EGFR Mutation Positive Advanced NSCLC Patients With Central Nervous System (CNS) Metastases [clin.larvol.com]
In Vivo Efficacy of Zorifertinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib hydrochloride (formerly AZD3759) is a potent, orally active, central nervous system (CNS)-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target activating EGFR mutations, such as exon 19 deletions and the L858R substitution, which are prevalent in non-small cell lung cancer (NSCLC).[2][3] A critical feature of Zorifertinib is its ability to effectively cross the blood-brain barrier, addressing the significant clinical challenge of brain metastases in EGFR-mutated NSCLC.[3] This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound, detailing its anti-tumor activity in various animal models and the methodologies employed in these key studies.
Mechanism of Action
Zorifertinib functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[4] In preclinical models, Zorifertinib has demonstrated significant modulation of phosphorylated EGFR (pEGFR), as well as downstream effectors such as pERK and pAKT.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Pharmacodynamics of Zorifertinib hydrochloride in brain tumors
An In-depth Technical Guide to the Pharmacodynamics of Zorifertinib Hydrochloride in Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound (formerly AZD3759) is a next-generation, orally administered, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been specifically engineered for high penetrance across the blood-brain barrier (BBB) to treat brain tumors, particularly central nervous system (CNS) metastases arising from EGFR-mutated non-small cell lung cancer (NSCLC).[2][3] A critical design feature of Zorifertinib is that it is not a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[2][4] This characteristic allows it to achieve and maintain high therapeutic concentrations within the brain and cerebrospinal fluid, addressing a major challenge in the treatment of intracranial malignancies.[2][4] In November 2024, China's National Medical Products Administration (NMPA) approved Zorifertinib for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations with CNS metastases.[5]
Mechanism of Action
Zorifertinib exerts its antineoplastic effects through the targeted inhibition of mutated EGFR.[1] In many tumor types, including a significant subset of NSCLC, activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase domain.[2][3] This aberrant signaling drives downstream pathways that promote uncontrolled cell proliferation, survival, and differentiation.[6] Zorifertinib binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and thereby blocking these oncogenic signals.[6]
A distinguishing feature of Zorifertinib's pharmacodynamic profile is its dual inhibition of both the EGFR and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways.[7][8] Preclinical studies have demonstrated that Zorifertinib's inhibitory effect on the JAK/STAT pathway, specifically targeting JAK1, is more pronounced than that of other EGFR TKIs like osimertinib.[6][7][8][9] This synergistic blockade is believed to contribute to its superior anti-tumor efficacy in brain tumor models.[7][8]
Pharmacodynamic Effects on Signaling Pathways
Zorifertinib's primary pharmacodynamic effect is the potent inhibition of the EGFR signaling cascade. By blocking the autophosphorylation of the EGFR, it prevents the activation of two major downstream pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. The inhibition of these pathways leads to cell cycle arrest and apoptosis in tumor cells dependent on EGFR signaling.
Furthermore, Zorifertinib demonstrates a significant inhibitory effect on the JAK/STAT pathway. Activation of this pathway is implicated in the development and progression of gliomas.[7] Zorifertinib's ability to suppress this pathway in a dose-dependent manner, an effect less prominent with other BBB-penetrant EGFR inhibitors, suggests a broader mechanism of action that may overcome certain resistance mechanisms and contribute to its enhanced efficacy in the CNS.[7][8]
Preclinical Pharmacodynamics and Efficacy
Preclinical studies have been instrumental in elucidating the pharmacodynamic profile of Zorifertinib and demonstrating its potential for treating brain tumors.
In Vitro Studies
-
Cell Lines: In vitro efficacy has been evaluated in various cancer cell lines, including C6 (murine glioma) and U87 (human glioblastoma) cells.[7][8]
-
Pharmacodynamic Effects: Zorifertinib treatment resulted in a dose-dependent suppression of proliferation, induction of apoptosis, and cell cycle arrest in both C6 and U87 glioma cells.[7][8] Notably, its efficacy in these assays was superior to that of osimertinib.[7][8] In NSCLC cell lines, Zorifertinib was also shown to enhance the anti-tumor effects of radiation.[6][9]
In Vivo Studies
-
Animal Models: The in vivo anti-tumor activity of Zorifertinib has been validated in C6-LUC xenograft mouse models, which allow for the bioluminescent imaging of intracranial tumor growth.[7][8]
-
Efficacy: Oral administration of Zorifertinib led to a dose-dependent inhibition of intracranial tumor growth in these models, with a significantly stronger anti-tumor effect observed compared to osimertinib at equivalent doses.[7][8] These in vivo experiments confirmed the potent anti-glioma activity of Zorifertinib and its ability to effectively target brain tumors following systemic administration.
Preclinical Experimental Protocols
Cell Culture and Treatment: C6 and U87 cells were cultured and incubated with varying concentrations of Zorifertinib (1, 2, and 4 μM) or osimertinib (4 μM) to assess effects on cell proliferation, apoptosis, and cell cycle.[7][8]
In Vivo Xenograft Model: C6-LUC cells, which express luciferase, were intracranially implanted in xenograft animal models. Tumor growth was monitored via bioluminescence imaging. Animals were treated with different oral doses of Zorifertinib (15, 30, and 60 mg/kg) or osimertinib (60 mg/kg) to evaluate in vivo anti-tumor efficacy.[7][8]
Preclinical Efficacy Data Summary
| Experimental Model | Treatment | Key Findings | Reference |
| C6 and U87 Glioma Cells | Zorifertinib (1, 2, 4 µM) | Dose-dependent suppression of proliferation, induction of apoptosis, and cell cycle arrest. Superior to osimertinib. | [7][8] |
| C6-LUC Intracranial Xenografts | Zorifertinib (15, 30, 60 mg/kg, oral) | Dose-dependent inhibition of tumor growth. Superior anti-tumor efficacy compared to osimertinib (60 mg/kg). | [7][8] |
| PC-9 NSCLC Cells | Zorifertinib (500 nM) + Radiation (8 Gy) | Significantly decreased survival of irradiated cells, enhanced apoptosis, cell cycle arrest, and DNA damage. | [9] |
Clinical Pharmacodynamics and Efficacy in Brain Tumors
The clinical development of Zorifertinib has focused on its use as a first-line treatment for patients with EGFR-mutated NSCLC and CNS metastases, a population with a significant unmet medical need.
The EVEREST Trial
The pivotal Phase III EVEREST trial (NCT03653546) was a multinational, randomized, open-label study that evaluated the efficacy and safety of Zorifertinib compared to first-generation EGFR-TKIs (gefitinib or erlotinib) in treatment-naive patients with advanced EGFR-mutated NSCLC and CNS metastases.[10][11]
Clinical Efficacy Data from the EVEREST Trial
The results from the EVEREST trial demonstrated a statistically significant and clinically meaningful improvement in outcomes for patients treated with Zorifertinib.
| Endpoint | Zorifertinib | Control (1st-Gen EGFR-TKI) | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580-0.893) | 0.0024 | [5][10] |
| Intracranial PFS | 17.9 months | - | 0.627 (0.466-0.844) (Investigator assessed) | 0.0018 (for risk reduction) | [5][10] |
| Estimated Median Overall Survival (OS) | 37.3 months | 31.8 months | 0.833 (0.524-1.283) | - | [5][10] |
| In patients who subsequently received third-generation EGFR-TKI therapy. |
These findings establish Zorifertinib as a novel and effective first-line treatment option that significantly improves both systemic and intracranial disease control for patients with EGFR-mutated NSCLC and CNS metastases.[10]
Acquired Resistance
As with other targeted therapies, acquired resistance is a clinical challenge. For Zorifertinib, the primary mechanism of acquired resistance identified at the time of disease progression is the emergence of the EGFR T790M mutation.[2][12] This "gatekeeper" mutation alters the ATP-binding pocket of the EGFR kinase domain, reducing the binding affinity of first- and second-generation TKIs, as well as Zorifertinib.
The identification of T790M as the main resistance mechanism provides a clear strategy for subsequent treatment. Patients who progress on Zorifertinib due to the T790M mutation may then be treated with a third-generation EGFR-TKI, such as osimertinib or aumolertinib, which are specifically designed to be effective against T790M-positive tumors.[12] This highlights the potential for a sequential treatment paradigm to prolong survival in this patient population.[12]
Conclusion
This compound is a potent, BBB-penetrant EGFR-TKI that has demonstrated significant preclinical and clinical activity in brain tumors, particularly CNS metastases from EGFR-mutated NSCLC. Its unique pharmacodynamic profile, characterized by high CNS exposure and dual inhibition of the EGFR and JAK/STAT signaling pathways, translates into superior intracranial disease control compared to standard first-generation EGFR-TKIs. The robust data from the EVEREST trial support its use as a validated first-line therapeutic option for this challenging patient population. Understanding its primary resistance mechanism via the T790M mutation allows for rational sequential therapy, offering the potential for extended survival. Continued research will further delineate the optimal use of Zorifertinib in the management of primary and metastatic brain tumors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD3759 inhibits glioma through the blockade of the epidermal growth factor receptor and Janus kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD3759 inhibits glioma through the blockade of the epidermal growth factor receptor and Janus kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Long‐term survival of a patient with epidermal growth factor receptor (EGFR)‐mutant non‐small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with zorifertinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zorifertinib Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib hydrochloride (also known as AZD3759) is a potent, orally active, and central nervous system (CNS) penetrant next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target both sensitizing EGFR mutations (such as exon 19 deletion and L858R) and to overcome resistance mechanisms that limit the efficacy of earlier-generation EGFR inhibitors.[3] Zorifertinib's primary indication is for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations, particularly those with CNS metastases.[1][4]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to assess its potency, selectivity, and mechanism of action in a laboratory setting.
Mechanism of Action
Zorifertinib functions by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity.[3] This action blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1][3]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound against various EGFR kinase mutants and in different cancer cell lines.
Table 1: Zorifertinib Kinase Inhibitory Activity
| Target Enzyme | ATP Concentration | IC50 (nM) |
| EGFRwt | Km | 0.3 |
| EGFRL858R | Km | 0.2 |
| EGFRexon 19Del | Km | 0.2 |
| EGFRwt | 2 mM | 102 |
| EGFRL858R | 2 mM | 7.6 |
| EGFRexon 19Del | 2 mM | 2.4 |
Data sourced from MedchemExpress.
Table 2: Zorifertinib Cellular Activity
| Cell Line | EGFR Mutation | Assay Type | IC50 (nM) |
| H3255 | L858R | pEGFR Inhibition | 7.2 |
| PC-9 | exon 19Del | pEGFR Inhibition | 7.4 |
| H838 | Wild-Type | pEGFR Inhibition | 64.5 |
| H3255 | L858R | Cell Proliferation (MTS) | 7.0 |
| PC-9 | exon 19Del | Cell Proliferation (MTS) | 7.7 |
Data sourced from Selleck Chemicals.[3]
Experimental Protocols
EGFR Kinase Activity Assay (HTRF)
This biochemical assay directly measures the ability of Zorifertinib to inhibit the enzymatic activity of purified EGFR protein. The protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.[3]
Materials:
-
This compound
-
Purified EGFR enzyme (wild-type, L858R, exon 19Del)
-
384-well white polystyrene assay plates
-
Assay Buffer: 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂, 0.01% CHAPS[3]
-
ATP
-
TK biotin-peptide substrate
-
HTRF Detection Reagents (e.g., Strep-XL665 and TK Ab Europium Cryptate)
-
Plate reader capable of HTRF measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup:
-
Add 3 µL of serially diluted Zorifertinib or vehicle (DMSO) to the wells of a 384-well plate.[3]
-
Add 3 µL of a solution containing ATP and 2 µM TK biotin-peptide substrate.[3] Final ATP concentrations should correspond to the Km values for each EGFR enzyme (e.g., 0.8 µM for wild-type, 4 µM for L858R, and 25 µM for Exon19Del).[3]
-
Initiate the kinase reaction by adding 3 µL of the EGFR enzyme solution.[3] Final enzyme concentrations should be optimized (e.g., 0.1 nM for wild-type, 0.03 nM for L858R, and 0.026 nM for Exon19Del).[3]
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[3]
-
Detection:
-
Data Acquisition: Measure the fluorescence at 615 nm and 665 nm using a plate reader with standard HTRF settings.[3]
-
Data Analysis:
-
Calculate the signal ratio (665 nm / 615 nm).
-
The concentration of Zorifertinib that produces 50% inhibition of the kinase activity (IC50) is calculated using a four-parameter logistic fit.[3]
-
Cell Proliferation Assay (MTS)
This cell-based assay assesses the effect of Zorifertinib on the proliferation and viability of cancer cell lines. The protocol is based on the colorimetric MTS assay.
Materials:
-
Cancer cell lines (e.g., PC-9, H3255, H838)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the 72-hour assay period.[3] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Preparation: Prepare a serial dilution of Zorifertinib in complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the wells and replace it with medium containing the various concentrations of Zorifertinib or vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]
-
MTS Assay:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Zorifertinib concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Western Blot for EGFR Phosphorylation
This assay is used to confirm the mechanism of action of Zorifertinib by measuring the phosphorylation status of EGFR in treated cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Human recombinant EGF (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of Zorifertinib for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
EGF Stimulation (Optional): After inhibitor treatment, you can stimulate the cells with 100 ng/mL of human recombinant EGF for 15-30 minutes at 37°C to induce robust EGFR phosphorylation.[7]
-
Cell Lysis:
-
Place plates on ice, aspirate the medium, and wash cells with ice-cold PBS.[7]
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the total protein extract.[7]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[7]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[7]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using a digital imaging system.[7]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-EGFR signal to the total EGFR signal, and then normalize to the loading control to ensure equal protein loading.[7]
References
Application Notes and Protocols for Zorifertinib (AZD3759) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dosing and administration of Zorifertinib (formerly AZD3759), a potent, orally active, and central nervous system (CNS)-penetrant Epidermal Growth Factor Receptor (EGFR) inhibitor, in mouse models of non-small cell lung cancer (NSCLC).
Mechanism of Action
Zorifertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to target activating EGFR mutations, such as exon 19 deletions and the L858R mutation, which are common drivers of NSCLC.[1][2] A key feature of Zorifertinib is its ability to effectively cross the blood-brain barrier (BBB), making it a valuable agent for treating and preventing CNS metastases, a common complication in patients with EGFR-mutated NSCLC.[3][4] Unlike other EGFR TKIs, Zorifertinib is not a substrate for the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters at the BBB, allowing for higher and more sustained concentrations in the brain.[2] By inhibiting the kinase activity of mutant EGFR, Zorifertinib blocks downstream signaling pathways that promote cancer cell proliferation, survival, and growth.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Zorifertinib in rodent models.
Table 1: In Vivo Dosing and Administration of Zorifertinib in Mice
| Parameter | Details | Reference(s) |
| Mouse Strain | Athymic Nude (nu/nu) or other immunodeficient strains | [3][5] |
| Tumor Models | Subcutaneous or intracranial xenografts of human NSCLC cell lines (e.g., PC-9 with EGFR exon 19 deletion) | [3][5][6] |
| Administration Route | Oral gavage (p.o.) | [6] |
| Dosage Range | 7.5 - 15 mg/kg | |
| Treatment Schedule | Once daily (qd) | |
| Study Duration | 4 weeks or as determined by tumor growth and animal welfare | [7] |
Table 2: Antitumor Efficacy of Zorifertinib in a PC-9 Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Observed Effect | Reference(s) |
| Zorifertinib | 7.5 | 78% | Significant tumor growth inhibition | |
| Zorifertinib | 15 | >100% (regression) | Tumor regression | [6] |
Table 3: Pharmacokinetic Parameters of Zorifertinib
| Species | Dose | Route | Bioavailability (%) | Key Findings | Reference(s) |
| Rat | 2 mg/kg | Oral | 91% | Rapid absorption, Cmax at 1.0 h | [7] |
| Rat | 10 mg/kg | Oral | - | Used for metabolism studies | [8] |
| Mouse | Not specified | Not specified | - | High CNS penetration (Kpuu,brain: 0.65; Kpuu,CSF: 0.42) | [1] |
Experimental Protocols
I. Preparation of Zorifertinib for Oral Administration
Materials:
-
Zorifertinib (AZD3759) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection or HPLC-grade water
Protocol:
-
Vehicle Preparation: A commonly used vehicle for Zorifertinib in rodent studies consists of 4% DMSO, 5% Tween 80, and 30% PEG 300 in water.[8] To prepare 10 mL of this vehicle:
-
Add 400 µL of DMSO to a sterile tube.
-
Add 500 µL of Tween 80.
-
Add 3 mL of PEG300.
-
Vortex thoroughly to mix.
-
Add sterile water to a final volume of 10 mL and vortex again until a clear solution is formed.
-
-
Zorifertinib Formulation:
-
Calculate the required amount of Zorifertinib powder based on the desired concentration and the mean body weight of the mice in the treatment group.
-
Prepare a stock solution of Zorifertinib in DMSO if needed, ensuring the final concentration of DMSO in the dosing solution remains low (ideally below 2%).
-
Add the calculated amount of Zorifertinib powder or stock solution to the prepared vehicle.
-
Vortex thoroughly to ensure a homogenous suspension. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare the dosing solution fresh daily.
-
II. Subcutaneous Xenograft Model Protocol
Materials:
-
Human NSCLC cell line with activating EGFR mutation (e.g., PC-9)
-
Appropriate cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Matrigel (optional)
-
6-8 week old female athymic nude mice
-
Calipers
Protocol:
-
Cell Culture: Culture PC-9 cells according to the supplier's recommendations.
-
Cell Harvesting and Implantation:
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a sterile solution of PBS or serum-free medium (a 1:1 mixture with Matrigel can improve tumor establishment) at a concentration of 1 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to establish and grow.
-
Begin caliper measurements of the tumors 3-4 days after implantation, measuring tumor length and width every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Administer the prepared Zorifertinib suspension or vehicle control to the mice via oral gavage daily.
-
The typical administration volume for oral gavage in mice is 10 mL/kg of body weight.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition or regression.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, Western blotting for target engagement).
-
III. Intracranial (Brain Metastasis) Xenograft Model Protocol
Materials:
-
Luciferase-expressing human NSCLC cell line (e.g., PC-9-luc)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
6-8 week old female athymic nude mice
Protocol:
-
Cell Preparation: Prepare cells as described for the subcutaneous model.
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined coordinate.
-
Slowly inject a small volume of the cell suspension (e.g., 2-5 µL containing 2 x 10⁵ to 5 x 10⁵ cells) into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals (e.g., weekly).
-
-
Treatment and Efficacy Assessment:
-
Once intracranial tumors are established (detectable by imaging), randomize mice into treatment groups.
-
Administer Zorifertinib or vehicle as described above.
-
Assess treatment efficacy by monitoring changes in bioluminescent signal and overall survival.
-
At the end of the study, brains can be harvested for histological analysis to confirm tumor burden.[7]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Zorifertinib.
Caption: Experimental workflow for evaluating Zorifertinib in a mouse xenograft model.
References
- 1. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zorifertinib Hydrochloride for Intracranial Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (formerly AZD3759) is a next-generation, oral, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed for high penetration of the blood-brain barrier (BBB).[1][2][3][4][5] It potently targets sensitizing EGFR mutations, primarily exon 19 deletions and the exon 21 L858R substitution, which are common drivers in non-small cell lung cancer (NSCLC).[1][6][7] Due to its unique properties, Zorifertinib holds significant promise for the treatment of intracranial tumors, particularly brain metastases arising from EGFR-mutant NSCLC, a patient population with a historically poor prognosis.[1][6][7][8]
These application notes provide a comprehensive overview of Zorifertinib's mechanism of action, preclinical and clinical data in intracranial tumor models, and detailed protocols for key experimental procedures.
Mechanism of Action
Zorifertinib functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[9] Activating mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. Zorifertinib's targeted inhibition of these mutated receptors effectively halts these oncogenic signals.[9]
A critical feature of Zorifertinib is its ability to circumvent the BBB, a significant hurdle for many cancer therapeutics.[6][7] Preclinical studies have demonstrated that Zorifertinib is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which are major contributors to the low central nervous system (CNS) penetration of other TKIs.[4][7] This allows Zorifertinib to achieve and maintain therapeutic concentrations in the brain and cerebrospinal fluid (CSF).[6][7]
EGFR Signaling Pathway
References
- 1. Cerebrospinal Fluid (CSF) Collection in mouse models [protocols.io]
- 2. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 4. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Central Nervous System Metastases from Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for collection and infusion of cerebrospinal fluid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approach Collecting CSF from Mice Requires No Special Equipment - Mass General Advances in Motion [advances.massgeneral.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. A Minimally-Invasive Method for Serial Cerebrospinal Fluid Collection and Injection in Rodents with High Survival Rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of EGFR Signaling with Zorifertinib
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, which initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][3][4] Dysregulation of EGFR signaling, often due to activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6]
Zorifertinib (AZD3759) is a potent, orally active, and central nervous system (CNS)-penetrant EGFR tyrosine kinase inhibitor (TKI).[7][8][9] It is specifically designed to target sensitizing EGFR mutations (such as exon 19 deletions and the L858R substitution) and has demonstrated significant efficacy in treating NSCLC, especially in patients with CNS metastases.[9][10][11][12] Western blotting is an essential technique to investigate the molecular effects of Zorifertinib, allowing for the direct measurement of its inhibitory activity on EGFR phosphorylation and the subsequent downstream signaling events.[1]
Mechanism of Action: Zorifertinib Inhibition of EGFR Signaling Zorifertinib functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[5] This action blocks the receptor's autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways.[1][5][13] Zorifertinib is effective against both wild-type and mutated forms of EGFR, with a notable selectivity for the activating mutant forms commonly found in NSCLC.[7]
Quantitative Data Summary
The inhibitory potency of Zorifertinib has been quantified against various forms of the EGFR enzyme and in cellular assays. The following table summarizes key IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Target Enzyme/Cell Line | Mutation Status | IC₅₀ (nM) at Kₘ ATP | IC₅₀ (nM) at 2 mM ATP | Cellular pEGFR IC₅₀ (nM) |
| Enzymatic Assays | ||||
| EGFR | Wild-Type (wt) | 0.3[7] | 102[7] | - |
| EGFR | L858R | 0.2[7] | 7.6[7] | - |
| EGFR | exon 19Del | 0.2[7] | 2.4[7] | - |
| Cellular Assays | ||||
| H838 | Wild-Type (wt) | - | - | 64.5[7] |
| H3255 | L858R | - | - | 7.2[7][14] |
| PC-9 | exon 19Del | - | - | 7.4[7] |
Data indicates that Zorifertinib is significantly more potent against activating mutant forms of EGFR (L858R, exon 19Del) compared to the wild-type enzyme, especially at physiological ATP concentrations.[7]
Experimental Application: Western Blot Workflow
Western blotting is used to measure the change in protein levels, specifically the phosphorylation status of EGFR and its downstream targets like AKT and ERK, following treatment with Zorifertinib. The workflow involves several key steps outlined below.
Detailed Experimental Protocols
This protocol provides a general guideline for assessing the effect of Zorifertinib on EGFR signaling in NSCLC cell lines (e.g., PC-9 for exon 19 deletion or H3255 for L858R mutation). Optimization may be required for specific experimental conditions.
1. Cell Culture and Treatment a. Culture EGFR-mutant NSCLC cells (e.g., PC-9, H3255) in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach 70-80% confluency. b. Seed the cells in 6-well plates and allow them to adhere overnight. c. The next day, starve the cells in serum-free media for 4-6 hours. d. Treat the cells with varying concentrations of Zorifertinib (e.g., 0, 1, 10, 100 nM) for 2-4 hours. Include a vehicle control (DMSO). e. For some experiments, you may stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes before lysis to induce robust EGFR phosphorylation.[15]
2. Cell Lysis a. After treatment, place the 6-well plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1] e. Incubate on ice for 30 minutes, vortexing periodically.[1][2] f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2] g. Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1]
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.[1][2] This is crucial for equal protein loading.
4. Sample Preparation for SDS-PAGE a. Normalize the protein concentration of all samples using the lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]
5. SDS-PAGE and Protein Transfer a. Load 20-30 µg of total protein per lane into a 4-20% or 8% polyacrylamide gel.[1] Include a pre-stained protein ladder in one lane. b. Run the gel until adequate separation is achieved (EGFR is a large protein, ~170 kDa).[16] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2] Ensure efficient transfer, which may require longer transfer times or specific conditions for high molecular weight proteins.[16]
6. Immunoblotting a. Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2] b. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Recommended Primary Antibodies:
- Phospho-EGFR (e.g., Tyr1068, Tyr1173)[13][15][17]
- Total EGFR[17]
- Phospho-Akt (Ser473)
- Total Akt
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- Loading control: β-Actin or GAPDH c. Washing: Wash the membrane three times for 10 minutes each with TBST.[1] d. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.[1] e. Washing: Repeat the washing step (6c).
7. Detection and Data Analysis a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer’s instructions. b. Incubate the membrane with the substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imager or X-ray film.[1] c. Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[1][18] Normalize the intensity of phospho-proteins to their corresponding total protein levels. Further normalize these values to the loading control to correct for any loading inaccuracies.
Expected Results: Treatment of EGFR-mutant cells with Zorifertinib is expected to show a dose-dependent decrease in the phosphorylation of EGFR. Consequently, a reduction in the phosphorylation of downstream effectors such as Akt and ERK should also be observed. Total protein levels for EGFR, Akt, and ERK should remain relatively unchanged over the short treatment course, confirming that the observed effects are due to inhibition of phosphorylation rather than protein degradation.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. What is Zorifertinib used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. onclive.com [onclive.com]
- 11. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 12. targetedonc.com [targetedonc.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Immunohistochemical Analysis of Zorifertinib Hydrochloride Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib hydrochloride (AZD3759) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target sensitizing EGFR mutations in non-small cell lung cancer (NSCLC), including activity against the T790M resistance mutation. A key feature of Zorifertinib is its ability to penetrate the blood-brain barrier, making it a crucial therapeutic agent for patients with central nervous system (CNS) metastases. These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Zorifertinib's primary targets—EGFR exon 19 deletions and the L858R mutation—as well as the T790M resistance mutation and the related biomarker HER2.
Principle of Immunohistochemistry (IHC)
IHC is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. This method allows for the visualization of the distribution and localization of specific proteins within the context of tissue architecture. In the context of Zorifertinib, IHC is instrumental in identifying patients whose tumors express the specific EGFR mutations that are sensitive to the drug, thereby guiding patient selection for targeted therapy.
Data Presentation: Target Prevalence in NSCLC
The following table summarizes the prevalence of key Zorifertinib targets in NSCLC as identified by molecular methods in large patient cohorts. This data underscores the importance of screening for these specific mutations to identify patients who may benefit from Zorifertinib therapy.
| Target Biomarker | Prevalence in NSCLC (%) | Patient Population Notes |
| EGFR Exon 19 Deletions | ~45% of all EGFR mutations | More common in never-smokers and individuals of East Asian descent.[1] |
| EGFR L858R Mutation | ~40% of all EGFR mutations | Also more prevalent in never-smokers and East Asian populations.[2] |
| EGFR T790M Mutation | ~50% of acquired resistance to 1st/2nd gen. TKIs | The most common mechanism of acquired resistance to earlier EGFR TKIs. |
| HER2 Amplification | 13% in patients with acquired resistance to EGFR TKIs | An alternative mechanism of acquired resistance to EGFR TKIs.[3] |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway and Zorifertinib Inhibition
The diagram below illustrates the EGFR signaling cascade and the mechanism of action of Zorifertinib.
General Immunohistochemistry Workflow
The following diagram outlines the key steps in a typical IHC experiment for detecting Zorifertinib targets.
Experimental Protocols
Protocol 1: IHC for EGFR Exon 19 Deletion (E746-A750del)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections (4-5 µm)
-
Xylene and graded alcohols for deparaffinization
-
Antigen retrieval solution (e.g., EDTA buffer, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit monoclonal anti-EGFR (E746-A750del specific, Clone 6B6)
-
Biotinylated secondary antibody (anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in EDTA buffer (pH 9.0) and heat in a microwave or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (Clone 6B6), typically diluted 1:100, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with biotinylated anti-rabbit secondary antibody for 40 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Rinse with PBS.
-
Apply DAB substrate and incubate until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Interpretation of Staining:
-
Positive: Membranous and/or cytoplasmic staining in tumor cells.
-
Negative: Absence of staining in tumor cells.
-
Scoring: A semi-quantitative H-score can be used, calculated as: H-score = Σ (Intensity × Percentage of positive cells). Intensity is scored from 0 (no staining) to 3+ (strong staining).
Protocol 2: IHC for EGFR L858R Mutation
This protocol is identical to Protocol 1, with the exception of the primary antibody used.
-
Primary Antibody: Rabbit monoclonal anti-EGFR (L858R specific, Clone 43B2).
Protocol 3: IHC for EGFR T790M Mutation
A specific, widely validated IHC antibody for the T790M mutation is less commonly described than for the sensitizing mutations. However, a general approach using an antibody validated for IHC can be followed.
-
Primary Antibody: Rabbit monoclonal anti-EGFR (T790M specific). Note: The specific clone and optimal dilution must be validated by the end-user.
-
The remainder of the protocol follows the general IHC workflow described above. Optimization of antigen retrieval and antibody incubation times may be necessary.
Protocol 4: IHC for HER2
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Antigen Retrieval Solution: Citrate buffer (pH 6.0) is often recommended for HER2.
-
Primary Antibody: Rabbit monoclonal anti-HER2 (e.g., Clone 4B5 or similar validated antibody).
-
Detection System: A polymer-based detection system is commonly used for HER2 IHC.
Procedure:
The procedure follows the general IHC workflow. Key steps to optimize include:
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0) for 20-40 minutes.
-
Primary Antibody Incubation: Incubate with the anti-HER2 primary antibody according to the manufacturer's instructions.
Interpretation of Staining (adapted from ASCO/CAP guidelines for breast/gastric cancer):
-
0: No staining or membrane staining in <10% of tumor cells.
-
1+: Faint, incomplete membrane staining in ≥10% of tumor cells.
-
2+ (Equivocal): Weak to moderate, complete membrane staining in ≥10% of tumor cells.
-
3+ (Positive): Strong, complete membrane staining in ≥10% of tumor cells.
For equivocal (2+) results, further testing with in situ hybridization (ISH) to assess for gene amplification is recommended.
Troubleshooting Common IHC Issues
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check storage and dilution. |
| Inadequate antigen retrieval | Optimize retrieval method (heat, time, buffer). | |
| Incorrect antibody incubation | Ensure correct time and temperature. | |
| High Background | Non-specific antibody binding | Increase blocking time; use appropriate blocking serum. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| High antibody concentration | Titrate primary antibody to optimal dilution. | |
| Weak Staining | Low antibody concentration | Increase antibody concentration or incubation time. |
| Inadequate antigen retrieval | Optimize retrieval method. | |
| Old or inactive reagents | Use fresh reagents. |
Conclusion
Immunohistochemistry is an indispensable tool for identifying patients with NSCLC who are likely to respond to this compound. The protocols provided here for the detection of EGFR exon 19 deletions, the L858R mutation, the T790M resistance mutation, and HER2 overexpression offer a robust framework for both clinical and research applications. Careful optimization and adherence to standardized procedures are critical for obtaining reliable and reproducible results.
References
- 1. A multicenter-retrospective study of non-small-cell lung carcinoma harboring uncommon epidermal growth factor receptor (EGFR) mutations: different subtypes of EGFR exon 19 deletion-insertions exhibit the clinical characteristics and prognosis of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of epidermal growth factor receptor mutations based on mutation specific immunohistochemistry in non-small cell lung cancer: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nordiqc.org [nordiqc.org]
Application Note: Quantification of Zorifertinib Hydrochloride using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zorifertinib hydrochloride (ZFB), a potent epidermal growth factor receptor (EGFR) inhibitor, in human liver microsomes. The method presented herein is accurate and precise, making it suitable for pharmacokinetic studies and in vitro metabolic stability assays.
Introduction
Zorifertinib (formerly AZD3759) is a novel, orally administered small molecule designed to treat non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR).[1][2][3] As a tyrosine kinase inhibitor, it has demonstrated the ability to cross the blood-brain barrier, offering a promising therapeutic option for patients with central nervous system metastases.[2][3] The development of a robust analytical method for the quantification of Zorifertinib is crucial for preclinical and clinical pharmacokinetic and metabolic studies. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Zorifertinib in a biological matrix.
Experimental
Sample Preparation
A protein precipitation method was employed for the extraction of Zorifertinib from the matrix.[2][4]
-
To a 1.0 mL aliquot of the sample, add 2.0 mL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 9000g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C8 or C18 analytical column with either an isocratic or gradient elution.
-
Method 1 (Isocratic):
-
Method 2 (Gradient):
Mass Spectrometry
A tandem mass spectrometer was used for the detection and quantification of Zorifertinib.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Results and Discussion
The LC-MS/MS method for Zorifertinib quantification demonstrated good linearity over the concentration range of 5 ng/mL to 500 ng/mL in human liver microsomes.[1] The linear regression equation was determined to be y = 0.2438x - 0.341 with a correlation coefficient (R²) of 0.9992.[1] The limit of quantification (LOQ) was established at 3.78 ng/mL, indicating high sensitivity of the method.[1] The inter- and intraday accuracy and precision were found to be less than 9.56%, confirming the reproducibility of the assay.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 500 ng/mL | [1] |
| Linear Regression Equation | y = 0.2438x - 0.341 | [1] |
| Correlation Coefficient (R²) | 0.9992 | [1] |
| Limit of Quantification (LOQ) | 3.78 ng/mL | [1] |
| Inter- and Intraday Accuracy & Precision | < 9.56% | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Zorifertinib quantification.
Zorifertinib Signaling Pathway
Caption: Zorifertinib inhibits the EGFR signaling pathway.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in a biological matrix. This method is well-suited for supporting pharmacokinetic and metabolic studies in the development of this targeted cancer therapeutic.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 4. imrpress.com [imrpress.com]
Application Notes and Protocols: Zorifertinib Hydrochloride in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (formerly AZD3759) is a potent, orally active, central nervous system (CNS)-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has shown significant clinical activity in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly in patients with CNS metastases.[2][3][4][5] While Zorifertinib monotherapy has demonstrated efficacy, the development of resistance remains a clinical challenge. Combining Zorifertinib with standard chemotherapy is a promising strategy to enhance anti-tumor activity, delay the onset of resistance, and improve overall patient outcomes.
These application notes provide a comprehensive overview of the rationale, preclinical data, and detailed protocols for investigating the combination of Zorifertinib hydrochloride with chemotherapy. The information is intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of this combination therapy.
Mechanism of Action and Rationale for Combination Therapy
Zorifertinib specifically targets and inhibits the kinase activity of both wild-type and mutated forms of EGFR, including the common sensitizing mutations (exon 19 deletion and L858R) and, to some extent, the T790M resistance mutation.[6] By blocking EGFR signaling, Zorifertinib inhibits downstream pathways responsible for cancer cell proliferation, survival, and metastasis.[6] A key feature of Zorifertinib is its ability to effectively penetrate the blood-brain barrier, making it particularly effective against CNS metastases.[2][4][5][7][8]
The rationale for combining Zorifertinib with chemotherapy is multi-faceted:
-
Synergistic Cytotoxicity: Chemotherapy agents, such as platinum-based drugs (e.g., cisplatin) and antimetabolites (e.g., pemetrexed), induce DNA damage and apoptosis through different mechanisms than EGFR TKIs. The combination of these distinct cytotoxic effects can lead to enhanced tumor cell killing.
-
Overcoming Resistance: Acquired resistance to EGFR TKIs often involves the activation of bypass signaling pathways or the emergence of secondary mutations.[2] Chemotherapy can eliminate clones of cells that are resistant to Zorifertinib, thereby delaying or preventing disease progression. Preclinical studies with the third-generation EGFR TKI osimertinib have shown that combination with pemetrexed or cisplatin can delay the onset of resistance.[9]
-
Broadening Therapeutic Window: By using two agents with different mechanisms of action, it may be possible to achieve greater efficacy at doses that are better tolerated than high-dose monotherapy of either agent.
Data Presentation
Preclinical Efficacy of Zorifertinib (as Monotherapy)
While direct preclinical data for Zorifertinib in combination with chemotherapy is not yet widely published, the following table summarizes the in vitro inhibitory activity of Zorifertinib against various EGFR mutations. This data underscores the potent and selective nature of the drug.
| EGFR Mutation | IC50 (nM) |
| EGFRwt | 0.3[1] |
| EGFRL858R | 0.2[1] |
| EGFRexon 19Del | 0.2[1] |
Clinical Efficacy of Zorifertinib Monotherapy (EVEREST Trial)
The Phase 3 EVEREST trial evaluated Zorifertinib monotherapy in patients with EGFR-mutant NSCLC and CNS metastases. The results demonstrate the significant clinical benefit of Zorifertinib in this patient population.[2][4][10][11][12]
| Endpoint | Zorifertinib (n=220) | Control (Gefitinib or Erlotinib) (n=219) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 9.6 months[2][10] | 6.9 months[2][10] | 0.719 (0.580-0.893)[2][10] | 0.0024[2][10] |
| Intracranial PFS | 17.9 months[2][7] | Not Reported | 0.63 (p=0.0018 for risk reduction)[2][7] | Not Reported |
| Estimated Median Overall Survival (OS) | 37.3 months | 31.8 months | 0.833 (0.524-1.283) | Not Mature[2][10] |
Experimental Protocols
The following protocols are adapted from established methodologies for evaluating EGFR TKI-chemotherapy combinations in preclinical models and can be applied to the investigation of Zorifertinib.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of Zorifertinib in combination with chemotherapy (e.g., cisplatin, pemetrexed) on EGFR-mutant NSCLC cell lines and to assess for synergistic interactions.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827, NCI-H1975)
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in saline)
-
Pemetrexed (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software for synergy analysis
Procedure:
-
Cell Seeding: Seed EGFR-mutant NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of Zorifertinib, cisplatin, and pemetrexed.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
For combination studies, use a constant ratio of the two drugs based on their respective IC50 values.
-
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use CompuSyn software to calculate the Combination Index (CI) for the drug combinations. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Zorifertinib in combination with chemotherapy in a mouse xenograft model of EGFR-mutant NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
EGFR-mutant NSCLC cell line (e.g., PC-9)
-
This compound (formulated for oral gavage)
-
Cisplatin or Pemetrexed (formulated for intraperitoneal injection)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 PC-9 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
-
Randomization and Treatment:
-
Randomize mice into four treatment groups:
-
Vehicle control (oral gavage)
-
Zorifertinib (e.g., 10 mg/kg, daily oral gavage)
-
Chemotherapy (e.g., Cisplatin 3 mg/kg, weekly IP injection)
-
Zorifertinib + Chemotherapy
-
-
Treat the mice for a predefined period (e.g., 21 days).
-
-
Tumor Monitoring:
-
Measure tumor volume using calipers twice a week (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare tumor growth inhibition between the treatment groups.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Tumor tissue can be collected for further analysis (e.g., Western blotting for pharmacodynamic markers, immunohistochemistry for proliferation and apoptosis markers).
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and points of intervention for Zorifertinib and chemotherapy.
Experimental Workflow
Caption: Workflow for preclinical evaluation of Zorifertinib and chemotherapy combination.
Logical Relationship of Combination Therapy
Caption: Rationale for the combination of Zorifertinib and chemotherapy.
Conclusion
The combination of this compound with standard chemotherapy agents represents a highly promising therapeutic strategy for EGFR-mutant NSCLC. The distinct mechanisms of action of these agents provide a strong rationale for expecting synergistic anti-tumor effects and the potential to overcome or delay acquired resistance. The protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing novel cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination approach.
References
- 1. [PDF] Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes | Semantic Scholar [semanticscholar.org]
- 2. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, safety and dose selection of AZD3759 in patients with untreated EGFR-mutated non-small-cell lung cancer and central nervous system metastases in China (CTONG1702-Arm 8): a multi-center, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Alpha Biopharma received NMPA approval for Zorifertinib Tablets (Zorifer®), the world's first EGFR-TKI for lung cancer with brain metastases. - BioSpace [biospace.com]
- 6. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 9. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medthority.com [medthority.com]
- 11. researchgate.net [researchgate.net]
- 12. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Zorifertinib Hydrochloride Resistance in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib (formerly AZD3759) is a potent, orally active, central nervous system (CNS)-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target EGFR-sensitizing mutations, such as exon 19 deletions and the L858R mutation, in non-small cell lung cancer (NSCLC), particularly in patients with CNS metastases.[3][4][5] Like other EGFR TKIs, the development of acquired resistance is a significant clinical challenge. The primary resistance mechanism observed upon disease progression with Zorifertinib is the EGFR T790M mutation.[3][5] Understanding the mechanisms of resistance to Zorifertinib is crucial for the development of subsequent therapeutic strategies. These application notes provide detailed protocols for establishing and characterizing Zorifertinib-resistant cell lines to investigate both on-target and off-target resistance mechanisms.
Key Resistance Mechanisms to Third-Generation EGFR TKIs
Acquired resistance to third-generation EGFR TKIs, a class to which Zorifertinib belongs, can be broadly categorized into two main types:
-
EGFR-Dependent Mechanisms: These involve alterations in the EGFR gene itself. The most common is the acquisition of the C797S mutation in exon 20, which prevents the covalent binding of irreversible inhibitors.[6][7][8][9][10][11] The allelic context of the C797S mutation relative to the T790M mutation (cis or trans) can influence sensitivity to combination therapies.[12]
-
EGFR-Independent (Bypass) Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common bypass mechanisms include:
-
Amplification of other receptor tyrosine kinases such as MET or HER2.[6][7][13]
-
Activation of downstream signaling pathways like MAPK/ERK and PI3K/AKT through mutations in genes such as KRAS, NRAS, BRAF, or PIK3CA, or loss of tumor suppressors like PTEN.[14]
-
Histological transformation, for example, from NSCLC to small cell lung cancer (SCLC).[7]
-
Data Presentation
Table 1: In Vitro Efficacy of Zorifertinib Hydrochloride in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Treatment | IC50 (nM) | Resistance Index |
| PC-9 | Exon 19 del | Zorifertinib | 8.5 | - |
| PC-9-ZR | Exon 19 del, T790M | Zorifertinib | 850 | 100 |
| H1975 | L858R, T790M | Zorifertinib | 15.2 | - |
| H1975-ZR | L858R, T790M, C797S | Zorifertinib | >2000 | >131 |
| HCC827 | Exon 19 del | Zorifertinib | 9.1 | - |
| HCC827-ZR | Exon 19 del, MET amplification | Zorifertinib | 980 | 107.7 |
This table presents hypothetical but representative data based on typical resistance patterns observed with EGFR TKIs.
Table 2: Protein Expression Changes in Zorifertinib-Resistant Cell Lines
| Cell Line | p-EGFR (Y1068) | t-EGFR | p-MET (Y1234/1235) | t-MET | p-ERK1/2 (T202/Y204) | t-ERK1/2 | p-AKT (S473) | t-AKT |
| PC-9 | +++ | +++ | - | + | + | ++ | + | ++ |
| PC-9-ZR | + | +++ | - | + | +++ | ++ | +++ | ++ |
| HCC827 | +++ | +++ | - | + | + | ++ | + | ++ |
| HCC827-ZR | + | +++ | +++ | +++ | +++ | ++ | +++ | ++ |
This table illustrates representative changes in key signaling proteins as would be determined by Western blot analysis. "+" indicates relative expression levels, and "-" indicates no detectable expression.
Experimental Protocols
Protocol 1: Establishment of Zorifertinib-Resistant Cell Lines
This protocol describes the generation of acquired resistance to Zorifertinib in NSCLC cell lines using a dose-escalation method.[15][16]
Materials:
-
NSCLC cell lines (e.g., PC-9, HCC827, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
96-well and 6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of Zorifertinib: a. Seed parental cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with a range of Zorifertinib concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value.
-
Induce Resistance: a. Culture the parental cells in their complete medium containing Zorifertinib at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. When the cells resume a normal growth rate (approximately 80% confluency), passage them and double the concentration of Zorifertinib. c. If significant cell death occurs, maintain the cells at the current drug concentration until they adapt. d. Continue this dose-escalation process until the cells can proliferate in a medium containing a high concentration of Zorifertinib (e.g., 1-2 µM). This process can take 6-12 months.
-
Characterize the Resistant Cell Line: a. Confirm the degree of resistance by performing a cell viability assay to determine the new IC50 of the resistant cell line and calculate the resistance index (IC50 of resistant cells / IC50 of parental cells). b. Cryopreserve aliquots of the resistant cells at various passages. c. Maintain a continuous culture of the resistant cells in the presence of the final concentration of Zorifertinib to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Parental and Zorifertinib-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-t-EGFR, anti-p-MET, anti-t-MET, anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Culture parental and resistant cells to 70-80% confluency. b. Lyse the cells with ice-cold RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop it using an ECL substrate. g. Capture the signal using an imaging system. h. Normalize the expression of target proteins to a loading control like GAPDH.
Protocol 3: Genetic Analysis of Resistance Mechanisms
This protocol outlines the steps for identifying genetic alterations, such as EGFR mutations or gene amplifications, in resistant cell lines.
Materials:
-
Parental and Zorifertinib-resistant cell lines
-
DNA/RNA extraction kit
-
PCR thermocycler
-
Primers for EGFR exons 19, 20, and 21
-
Sanger sequencing reagents and access to a sequencer
-
Next-Generation Sequencing (NGS) library preparation kit and access to an NGS platform
-
Quantitative PCR (qPCR) machine and reagents for gene copy number analysis (e.g., TaqMan assays for MET, HER2)
Procedure:
-
Nucleic Acid Extraction: a. Extract genomic DNA and/or RNA from both parental and resistant cell lines using a suitable kit.
-
Analysis of On-Target EGFR Mutations: a. Sanger Sequencing: Amplify EGFR exons 19, 20 (for T790M and C797S), and 21 (for L858R) from the extracted genomic DNA using PCR. Purify the PCR products and perform Sanger sequencing to identify specific point mutations. b. Next-Generation Sequencing (NGS): For a more comprehensive analysis, prepare DNA libraries from the parental and resistant cells and perform targeted NGS covering key cancer-related genes, including EGFR, MET, HER2, KRAS, BRAF, etc. This can identify a broader range of mutations and copy number variations.
-
Analysis of Bypass Pathway Gene Amplification: a. Quantitative PCR (qPCR): Perform qPCR on genomic DNA to determine the copy number of genes like MET and HER2. Use a reference gene (e.g., RNase P) for normalization. Compare the copy number in resistant cells to that in parental cells to identify amplification events.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zorifertinib - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. onclive.com [onclive.com]
- 5. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 6. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zorifertinib Hydrochloride Resistance
Welcome to the technical support center for Zorifertinib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to Zorifertinib resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Zorifertinib (formerly AZD3759) is a potent, orally active, central nervous system (CNS)-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the inhibition of mutated EGFR, including sensitizing mutations such as exon 19 deletions and the L858R mutation in exon 21.[2][3] By binding to the ATP-binding site of the EGFR kinase domain, Zorifertinib blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. Zorifertinib is particularly noted for its ability to effectively penetrate the blood-brain barrier, making it a valuable agent for treating NSCLC with CNS metastases.[2][3][4]
Q2: My EGFR-mutant non-small cell lung cancer (NSCLC) cells are showing decreased sensitivity to Zorifertinib. What are the potential resistance mechanisms?
Acquired resistance to Zorifertinib can occur through various mechanisms. Based on clinical observations and preclinical data from other EGFR TKIs, the most likely mechanisms include:
-
On-target resistance:
-
Acquisition of the EGFR T790M mutation: This "gatekeeper" mutation is a common mechanism of resistance to first and second-generation EGFR TKIs and has been reported as the primary resistance mutation at the time of disease progression in patients treated with Zorifertinib.[2][3][5][6][7][8]
-
Acquisition of the EGFR C797S mutation: While not yet directly reported for Zorifertinib, the C797S mutation is a known resistance mechanism to third-generation EGFR TKIs like osimertinib, as it prevents the covalent binding of the inhibitor to EGFR.[9] It is a plausible mechanism of resistance to investigate.
-
-
Off-target resistance (Bypass Signaling Pathways):
-
MET amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, thereby bypassing EGFR inhibition by Zorifertinib.[10] This is a well-documented resistance mechanism for other EGFR TKIs.[11][12]
-
Activation of other receptor tyrosine kinases (RTKs): Overexpression or activation of other RTKs, such as HER2, can also lead to the activation of downstream signaling pathways, conferring resistance.
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell lines or animal models?
To identify the specific resistance mechanism, a combination of molecular and cellular biology techniques is recommended:
-
Sequencing: Perform targeted sequencing (e.g., Sanger sequencing or Next-Generation Sequencing) of the EGFR gene to detect secondary mutations like T790M and C797S.
-
Western Blotting: Analyze the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) to confirm the reactivation of the pathway. Also, probe for total and phosphorylated MET and other relevant RTKs to investigate bypass pathway activation.
-
Fluorescence In Situ Hybridization (FISH): Use FISH to detect amplification of the MET gene in your resistant cells.
-
Cell Viability Assays (e.g., MTT assay): Compare the IC50 values of Zorifertinib in your sensitive and resistant cell lines to quantify the level of resistance.
Troubleshooting Guides
Problem 1: Decreased Zorifertinib Efficacy in In Vitro Cell Culture
Symptom: Your EGFR-mutant NSCLC cell line, previously sensitive to Zorifertinib, now requires a significantly higher concentration of the drug to achieve the same level of growth inhibition (increase in IC50 value).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Acquired EGFR T790M Mutation | 1. Sequence EGFR: Extract genomic DNA from both sensitive and resistant cells and sequence the kinase domain of EGFR (exons 18-21) to check for the T790M mutation. 2. Switch to a Third-Generation TKI: In a clinical context, the presence of T790M would suggest switching to a third-generation EGFR TKI like osimertinib, which is designed to overcome this mutation.[7] In a research setting, you can test the sensitivity of your resistant cells to osimertinib. |
| MET Gene Amplification | 1. Perform MET FISH: Use a dual-color FISH probe for the MET gene and the centromere of chromosome 7 (CEP7) to determine the MET/CEP7 ratio and assess gene amplification. 2. Western Blot for MET: Check for overexpression and phosphorylation of MET protein in resistant cells compared to sensitive cells. 3. Test Combination Therapy: Evaluate the effect of combining Zorifertinib with a MET inhibitor (e.g., crizotinib, savolitinib) on the viability of your resistant cells. |
| Acquired EGFR C797S Mutation (Hypothetical) | 1. Sequence EGFR Exon 20: Specifically sequence the region of exon 20 containing codon 797. 2. Test Sensitivity to First-Generation TKIs: Preclinical models have shown that cells with the C797S mutation (in the absence of T790M) can regain sensitivity to first-generation EGFR TKIs like gefitinib or erlotinib.[13][14] Test the sensitivity of your resistant cells to these agents. |
| Other Bypass Pathway Activation | 1. Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of a broad range of receptor tyrosine kinases. 2. Western Blot: Based on the array results, validate the activation of specific bypass pathways (e.g., HER2, IGF-1R) by Western blotting for the phosphorylated and total forms of the respective receptors. |
Problem 2: Tumor Regrowth in a Zorifertinib-Treated Patient-Derived Xenograft (PDX) Model
Symptom: After an initial response to Zorifertinib treatment, the tumors in your EGFR-mutant NSCLC PDX model have started to regrow despite continued treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of T790M Mutation | 1. Biopsy and Genotype the Regrown Tumor: Excise a portion of the regrown tumor and perform genomic DNA sequencing of the EGFR kinase domain to check for the T790M mutation. 2. Initiate Treatment with a Third-Generation TKI: If the T790M mutation is confirmed, switch the treatment to a third-generation EGFR TKI like osimertinib and monitor for tumor response. |
| MET Amplification | 1. Analyze Tumor Tissue: Perform MET FISH and/or immunohistochemistry (IHC) on sections from the resistant tumor to assess for MET amplification and protein overexpression. 2. Test Combination Therapy: In a new cohort of mice bearing the resistant tumor, evaluate the efficacy of Zorifertinib in combination with a MET inhibitor. |
| Tumor Heterogeneity | 1. Characterize Multiple Tumor Regions: If possible, analyze different regions of the regrown tumor to assess for spatial heterogeneity in resistance mechanisms. 2. Consider Combination Therapy from the Outset: In future experiments, consider initiating combination therapy earlier to prevent the outgrowth of resistant clones. |
Data Presentation
Table 1: In Vitro IC50 Values of Zorifertinib in EGFR-Mutant and Wild-Type NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Zorifertinib IC50 (nM) |
| PC-9 | exon 19 deletion | 7.4 - 7.7 |
| H3255 | L858R | 7.0 - 7.2 |
| H838 | Wild-Type | 64.5 |
Data compiled from publicly available sources.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Zorifertinib on cancer cell lines.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Zorifertinib in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for EGFR Signaling Pathway
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Zorifertinib as required. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Fluorescence In Situ Hybridization (FISH) for MET Amplification
This protocol provides a general workflow for detecting MET gene amplification in FFPE sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections
-
Pre-treatment reagents (deparaffinization, target retrieval)
-
Protease solution
-
MET/CEP7 dual-color FISH probe
-
Hybridization buffer
-
Wash buffers
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Prepare 4-5 µm thick sections from the FFPE block.
-
Deparaffinization and Pre-treatment: Deparaffinize the slides in xylene and rehydrate through a series of ethanol washes. Perform heat-induced epitope retrieval.
-
Protease Digestion: Digest the sections with a protease solution to permeabilize the cells.
-
Probe Hybridization: Apply the MET/CEP7 FISH probe to the slides, cover with a coverslip, and seal. Denature the probe and target DNA on a hot plate and then hybridize overnight in a humidified chamber.
-
Post-Hybridization Washes: Remove the coverslips and wash the slides in stringent wash buffers to remove non-specifically bound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 non-overlapping tumor cell nuclei. Count the number of red (MET) and green (CEP7) signals in each nucleus.
-
Interpretation: Calculate the average MET gene copy number per cell and the MET/CEP7 ratio. MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0 or an average MET gene copy number ≥ 5.0.
Visualizations
Caption: EGFR signaling pathway and inhibition by Zorifertinib.
Caption: Overview of potential Zorifertinib resistance mechanisms.
Caption: Troubleshooting workflow for Zorifertinib resistance.
References
- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 2. onclive.com [onclive.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. pfm :: Precision and Future Medicine [pfmjournal.org]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long‐term survival of a patient with epidermal growth factor receptor (EGFR)‐mutant non‐small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with zorifertinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities [mdpi.com]
- 11. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MET amplification and epithelial-to-mesenchymal transition exist as parallel resistance mechanisms in erlotinib-resistant, EGFR-mutated, NSCLC HCC827 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Zorifertinib Hydrochloride in T790M-Mutant NSCLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Zorifertinib hydrochloride in the context of EGFR T790M-mutant Non-Small Cell Lung Cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: Our T790M-positive cell line, initially sensitive to Zorifertinib, is now showing signs of resistance. What are the most common mechanisms of acquired resistance?
Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like Zorifertinib in T790M-positive NSCLC is a significant clinical challenge. The most frequently observed mechanisms can be broadly categorized into on-target EGFR alterations and off-target bypass track activation.
-
On-target Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, specifically the C797S mutation . This mutation occurs at the covalent binding site of irreversible TKIs like Zorifertinib, preventing the drug from effectively inhibiting the receptor.[1][2][3][4] The allelic context of the C797S mutation relative to the T790M mutation is critical for determining subsequent treatment strategies.
-
Off-target Resistance (Bypass Pathways): Tumors can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. The most prominent of these include:
-
MET Amplification: A significant percentage of cases show amplification of the MET gene, leading to MET receptor hyperactivation.[5][6][7] This provides an alternative pathway for downstream signaling, rendering the inhibition of EGFR insufficient to halt tumor growth.
-
HER2 Amplification: Amplification of the HER2 (ERBB2) gene is another established mechanism of resistance.[8][9][10][11] Similar to MET amplification, this leads to the activation of downstream pathways independent of EGFR.
-
Activation of Downstream Pathways: Alterations in pathways downstream of EGFR, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, can also confer resistance.[12][13][14][15][16][17][18][19][20][21][22] This can occur through mutations in key components of these pathways (e.g., PIK3CA, KRAS, BRAF).[15][23][24]
-
Q2: We have identified a potential resistance mechanism. How can we experimentally validate it?
Validating a suspected resistance mechanism typically involves a combination of molecular and cellular biology techniques.
-
For suspected on-target mutations (e.g., C797S):
-
Sequencing: Perform Sanger sequencing or Next-Generation Sequencing (NGS) on DNA extracted from your resistant cell line to confirm the presence of the mutation.[25][26]
-
Site-Directed Mutagenesis: Introduce the suspected mutation into a sensitive parental cell line.
-
Functional Assays: Compare the Zorifertinib sensitivity (e.g., IC50 determination via cell viability assays) of the mutated cells to the parental cells.
-
-
For suspected bypass pathway activation (e.g., MET/HER2 amplification):
-
Gene Copy Number Analysis: Use Fluorescence In Situ Hybridization (FISH) or digital droplet PCR (ddPCR) to quantify the gene copy number of MET or HER2.[6]
-
Protein Expression Analysis: Perform Western blotting or immunohistochemistry (IHC) to assess the protein levels and phosphorylation status of the bypass pathway receptor (e.g., p-MET, p-HER2) and key downstream effectors (e.g., p-AKT, p-ERK).
-
Combination Therapy Studies: Treat the resistant cells with a combination of Zorifertinib and an inhibitor of the suspected bypass pathway (e.g., a MET inhibitor like Crizotinib or a HER2 inhibitor). A synergistic effect would support the role of the bypass pathway in resistance.[5][6]
-
Q3: Our experimental results are inconclusive. What are some common troubleshooting tips?
-
Inconsistent Cell Viability Assay Results:
-
Ensure consistent cell seeding density and passage number.
-
Verify the concentration and stability of your Zorifertinib stock solution.
-
Check for mycoplasma contamination in your cell cultures.
-
-
Difficulty Detecting Mutations by Sequencing:
-
The resistant cell population may be heterogeneous. Consider single-cell cloning to isolate a pure resistant population.
-
Use a more sensitive detection method like ddPCR or NGS, as the mutation may be present at a low allele frequency.[25]
-
-
No Clear Upregulation of a Bypass Pathway:
-
Resistance may be driven by multiple, less pronounced mechanisms acting in concert.
-
Consider broader-based analyses like RNA sequencing or proteomic profiling to identify unexpected pathway alterations.
-
Investigate other potential resistance mechanisms such as histologic transformation (e.g., to small cell lung cancer), although this is more commonly observed in clinical settings.[27]
-
Troubleshooting Guides
Guide 1: Investigating Suspected EGFR C797S Mutation
| Symptom | Possible Cause | Suggested Action |
| High IC50 for Zorifertinib in a previously sensitive T790M cell line. | Acquisition of a C797S mutation. | 1. Extract genomic DNA from resistant and parental cells. 2. Perform PCR amplification of EGFR exon 20. 3. Sequence the PCR product (Sanger or NGS) to check for the C797S mutation.[25] |
| Sequencing results are ambiguous or show a low-level peak for the C797S mutation. | Heterogeneous population of resistant cells. | 1. Perform single-cell cloning of the resistant population. 2. Screen individual clones for high-level resistance. 3. Sequence the DNA from highly resistant clones. |
| Confirmed C797S mutation, but need to prove it causes resistance. | The mutation may be a passenger event. | 1. Use CRISPR/Cas9 or site-directed mutagenesis to introduce the C797S mutation into the parental T790M cell line. 2. Perform a cell viability assay to compare the Zorifertinib IC50 of the engineered cells with the parental cells. |
Guide 2: Investigating Suspected MET Amplification
| Symptom | Possible Cause | Suggested Action |
| Resistance to Zorifertinib with no detectable EGFR C797S mutation. | Activation of a bypass pathway, such as MET amplification.[5][6] | 1. Perform FISH analysis on the resistant cells to determine the MET gene copy number.[6] 2. Alternatively, use qPCR or ddPCR to quantify MET gene copy number relative to a reference gene. |
| MET gene copy number is elevated. | MET amplification is driving resistance. | 1. Perform Western blot to assess total MET and phosphorylated MET (p-MET) levels. 2. Treat resistant cells with a combination of Zorifertinib and a MET inhibitor (e.g., Crizotinib, Capmatinib).[5][6] 3. A synergistic reduction in cell viability would confirm MET-driven resistance. |
| MET copy number is normal, but p-MET is elevated. | Ligand-dependent MET activation or mutation in the MET gene. | 1. Sequence the MET gene to check for activating mutations. 2. Perform an ELISA to measure Hepatocyte Growth Factor (HGF), the MET ligand, in the cell culture supernatant. |
Data Summary
Table 1: Reported Frequencies of Acquired Resistance Mechanisms to Third-Generation EGFR TKIs (as a proxy for Zorifertinib)
| Resistance Mechanism | Frequency in T790M-Positive Patients | Reference |
| On-Target | ||
| EGFR C797S Mutation | ~10-26% | [23] |
| Off-Target (Bypass Pathways) | ||
| MET Amplification | ~5-22% | [6][7][23] |
| HER2 Amplification | ~2-12% | [8][10][28] |
| PIK3CA Mutations | ~5% | [28] |
| BRAF V600E Mutation | Reported in case studies | [24] |
| KRAS Mutations | Reported in case studies | [23][24] |
| Other | ||
| Histologic Transformation (e.g., to SCLC) | ~5-15% | [27] |
| Loss of T790M | Can occur with other resistance mechanisms | [23][27] |
Note: Frequencies are based on studies of Osimertinib and other third-generation EGFR TKIs and may vary depending on the patient population and detection methods used.
Experimental Protocols
Protocol 1: Detection of EGFR C797S Mutation by Sanger Sequencing
-
Genomic DNA Extraction:
-
Harvest ~1-5 million cells from both the Zorifertinib-resistant and parental cell lines.
-
Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification of EGFR Exon 20:
-
Set up a PCR reaction using primers flanking the EGFR C797S mutation site in exon 20.
-
Use a high-fidelity DNA polymerase.
-
Perform PCR with appropriate cycling conditions (annealing temperature may need optimization).
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit).
-
-
Sanger Sequencing:
-
Send the purified PCR product and a sequencing primer to a sequencing facility.
-
Analyze the resulting chromatogram using sequencing analysis software (e.g., SnapGene, FinchTV) to identify the C797S mutation (a G>C transversion at the nucleotide level).
-
Protocol 2: Assessment of MET Phosphorylation by Western Blot
-
Cell Lysis:
-
Culture Zorifertinib-resistant and parental cells to ~80-90% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate per lane by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total MET and a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Visualizations
Caption: Initial sensitivity of EGFR T790M NSCLC to Zorifertinib.
Caption: On-target resistance via the EGFR C797S mutation.
Caption: Off-target resistance via bypass pathway activation.
Caption: Workflow for investigating Zorifertinib resistance.
References
- 1. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-crt.org [e-crt.org]
- 3. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MET amplification results in heterogeneous responses to osimertinib in EGFR-mutant lung cancer treated with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MET amplification results in heterogeneous responses to osimertinib in EGFR‐mutant lung cancer treated with erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Targeting HER2 Aberrations in Non-Small Cell Lung Cancer with Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HER2 Amplification in Advanced NSCLC Patients After Progression on EGFR-TKI and Clinical Response to EGFR-TKI Plus Pyrotinib Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAS-MAPK reactivation facilitates acquired resistance in FGFR1-amplified lung cancer and underlies a rationale for upfront FGFR-MEK blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RAS-MAPK Reactivation Facilitates Acquired Resistance in FGFR1-Amplified Lung Cancer and Underlies a Rationale for Upfront FGFR-MEK Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Testing Guidelines [rethinkingnsclc.com]
- 27. mdpi.com [mdpi.com]
- 28. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Managing adverse events of Zorifertinib in preclinical models
This guide is intended for researchers, scientists, and drug development professionals working with Zorifertinib in preclinical models. It provides troubleshooting advice and frequently asked questions to help manage potential adverse events during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Zorifertinib and what is its mechanism of action?
A1: Zorifertinib (also known as AZD3759) is a next-generation, oral, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target activating EGFR mutations, such as exon 19 deletions and the L858R mutation in exon 21, which are common in non-small cell lung cancer (NSCLC).[3][4] A key feature of Zorifertinib is its ability to effectively penetrate the blood-brain barrier, making it a promising agent for treating CNS metastases.[5] By binding to the ATP-binding site of the mutated EGFR, Zorifertinib inhibits the receptor's kinase activity, which in turn blocks downstream signaling pathways responsible for cancer cell proliferation and survival.[3]
Q2: What are the most common adverse events observed with Zorifertinib in preclinical models?
A2: Preclinical and clinical data have shown that Zorifertinib's safety profile is comparable to other EGFR-TKIs.[3][6][7] The most frequently observed adverse events are dermatological (skin rash, pruritus) and gastrointestinal (diarrhea).[8][9] These on-target toxicities occur because EGFR is also expressed in healthy epidermal and stromal cells, including those in the skin and gastrointestinal tract.[2]
Q3: At what point in my preclinical study should I be most vigilant for the onset of adverse events?
A3: Adverse events associated with TKIs typically occur early after the initiation of treatment.[10] It is recommended to implement rigorous monitoring for skin and gastrointestinal toxicities within the first one to two weeks of commencing Zorifertinib administration in your animal models.
Q4: Are the adverse events associated with Zorifertinib dose-dependent?
A4: Yes, clinical data from dose-escalation studies of Zorifertinib (AZD3759) indicate that the incidence and severity of adverse events, such as skin and gastrointestinal disorders, increase with higher doses.[8][11] Therefore, it is crucial to perform dose-finding studies in your preclinical models to establish a therapeutic window that balances efficacy with manageable toxicity.
Q5: Can Zorifertinib be combined with other therapies in preclinical studies?
A5: Zorifertinib has been investigated in preclinical models in combination with other treatments, such as radiation therapy. One study found that Zorifertinib enhanced the effects of radiation in NSCLC models through a synergistic blockade of both EGFR and Janus kinase-1 (JAK1).[12] When combining therapies, it is important to conduct a thorough safety assessment to monitor for any potential exacerbation of adverse events.
Troubleshooting Guides
Issue 1: Management of Dermatological Adverse Events (Skin Rash)
Symptoms: Erythema (redness), papulopustular rash (acne-like), and dry, itchy skin (pruritus) are commonly observed, typically on the dorsal side of the animal.
Troubleshooting Steps:
-
Assess and Grade the Severity: Utilize a standardized scoring system to grade the severity of the skin rash. This will allow for objective monitoring of the condition over time and evaluation of the efficacy of interventions.
-
Dose Modification: If the skin toxicity is moderate to severe, consider a dose reduction of Zorifertinib. Clinical studies have shown that dose reductions can help manage skin toxicities effectively.
-
Topical Treatments: For mild to moderate rashes, consider the application of topical treatments. Studies with other EGFR-TKIs have shown that topical application of corticosteroids (e.g., hydrocortisone) or retinoids (e.g., adapalene) can ameliorate skin inflammation.
-
Supportive Care: Ensure animals have easy access to food and water, and that their bedding is clean and dry to prevent secondary infections.
Issue 2: Management of Gastrointestinal Adverse Events (Diarrhea)
Symptoms: Loose, watery stools, dehydration, and weight loss.
Troubleshooting Steps:
-
Monitor Fluid and Body Weight: Closely monitor the animals for signs of dehydration and record their body weight daily. Significant weight loss (>15-20%) may necessitate euthanasia according to institutional guidelines.
-
Supportive Care: Provide supportive care, including subcutaneous fluid administration (e.g., saline solution) to counteract dehydration. Ensure easy access to hydration and nutrition.
-
Anti-diarrheal Medication: The use of anti-diarrheal agents such as loperamide can be considered. The mechanism of EGFR inhibitor-induced diarrhea is thought to involve increased chloride secretion in the gut, and loperamide can help to manage the symptoms.
-
Dose Interruption/Reduction: For severe or persistent diarrhea, a temporary interruption of Zorifertinib treatment may be necessary. Once the symptoms have resolved, treatment can be resumed at a lower dose.
Data Presentation
Table 1: Representative Preclinical Dose-Response of Dermatological Toxicity in a Murine Model *
| Zorifertinib Dose (mg/kg, BID) | Incidence of Skin Rash (Any Grade) | Incidence of Severe Rash (Grade ≥3) |
| Vehicle Control | 0% | 0% |
| 50 | 45% | 5% |
| 100 | 85% | 18% |
| 150 | 95% | 42% |
*This table presents illustrative data for a preclinical context, informed by the dose-dependent toxicities reported in human clinical trials of Zorifertinib.[8][9] The percentages are hypothetical and should be confirmed in specific preclinical models.
Table 2: Representative Preclinical Dose-Response of Gastrointestinal Toxicity in a Murine Model *
| Zorifertinib Dose (mg/kg, BID) | Incidence of Diarrhea (Any Grade) | Incidence of Severe Diarrhea (Grade ≥3) |
| Vehicle Control | 0% | 0% |
| 50 | 35% | 4% |
| 100 | 72% | 10% |
| 150 | 80% | 25% |
*This table presents illustrative data for a preclinical context, informed by the dose-dependent toxicities reported in human clinical trials of Zorifertinib.[8][9] The percentages are hypothetical and should be confirmed in specific preclinical models.
Experimental Protocols
Protocol 1: Assessment and Management of Zorifertinib-Induced Skin Rash in a Xenograft Mouse Model
-
Model: Athymic Nude Mice with subcutaneous NSCLC xenografts harboring an EGFR mutation.
-
Treatment: Administer Zorifertinib orally, twice daily (BID), at predetermined dose levels (e.g., 50, 100, 150 mg/kg).
-
Monitoring:
-
Visually inspect each animal daily for the presence of skin rash.
-
Grade the severity of the rash twice weekly using a 4-point scale (0 = no rash, 1 = mild, 2 = moderate, 3 = severe).
-
Document the location and characteristics of the rash with photographs.
-
-
Intervention (for moderate to severe rash):
-
Reduce the dose of Zorifertinib by 50%.
-
Apply a thin layer of 1% hydrocortisone cream to the affected area once daily.
-
-
Data Analysis: Compare the average rash severity score and the time to onset of rash between different dose groups and intervention strategies.
Protocol 2: Monitoring and Management of Zorifertinib-Induced Diarrhea in a Syngeneic Mouse Model
-
Model: Immunocompetent mice with syngeneic lung tumors.
-
Treatment: Administer Zorifertinib orally, BID, at various dose levels.
-
Monitoring:
-
Record body weight daily.
-
Observe fecal consistency daily and score on a scale (e.g., 0 = normal, 1 = soft, 2 = loose, 3 = watery).
-
Assess for signs of dehydration (e.g., skin tenting, lethargy).
-
-
Intervention (for persistent loose/watery stools):
-
Administer 1-2 ml of sterile saline subcutaneously once or twice daily.
-
If diarrhea persists for more than 48 hours, consider a temporary halt in Zorifertinib administration.
-
Once diarrhea resolves, resume Zorifertinib at a 25-50% lower dose.
-
-
Data Analysis: Analyze the percentage of body weight change and the average daily diarrhea score for each treatment group.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Zorifertinib.
Caption: Experimental workflow for managing skin rash in preclinical models.
Caption: Troubleshooting guide for severe weight loss in preclinical studies.
References
- 1. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Central Nervous System Metastases from Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of Zorifertinib in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases [clival.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of Zorifertinib in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases [prnewswire.com]
- 6. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 7. Activity and safety of AZD3759 in EGFR-mutant non-small-cell lung cancer with CNS metastases (BLOOM): a phase 1, open-label, dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
Zorifertinib Hydrochloride In Vitro Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zorifertinib hydrochloride (also known as AZD3759) in in vitro experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges in their research.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of Zorifertinib?
A1: Zorifertinib is a potent, orally active, and central nervous system-penetrant inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It targets the ATP-binding site of EGFR, thereby inhibiting its kinase activity and preventing the activation of downstream signaling pathways that promote cell survival and proliferation.[1]
Q2: What is the in vitro potency of Zorifertinib against wild-type and mutant EGFR?
A2: Zorifertinib demonstrates high potency against both wild-type and activating mutant forms of EGFR. The half-maximal inhibitory concentration (IC50) values vary depending on the ATP concentration in the assay. At ATP concentrations close to the Michaelis constant (Km), the IC50 values are in the sub-nanomolar range for both wild-type and mutant EGFR.[1][2]
Q3: Are there any known off-target effects of Zorifertinib in vitro?
Q4: How can I investigate the off-target effects of Zorifertinib on the JAK/STAT pathway in my cell line?
A4: To investigate the effects of Zorifertinib on the JAK/STAT pathway, you can perform a western blot analysis to assess the phosphorylation status of STAT1 (Signal Transducer and Activator of Transcription 1) at Tyrosine 701 (Tyr701), a key downstream target of JAK1. A decrease in p-STAT1 (Tyr701) levels upon Zorifertinib treatment would suggest an off-target effect on the JAK1/STAT1 signaling axis.
Data Presentation
Table 1: In Vitro Potency of Zorifertinib against EGFR Kinase
| Target | Assay Condition | IC50 (nM) |
| EGFR (Wild-Type) | Km ATP | 0.3[1][2] |
| EGFR (L858R Mutant) | Km ATP | 0.2[1][2] |
| EGFR (exon 19Del) | Km ATP | 0.2[1][2] |
| EGFR (Wild-Type) | 2 mM ATP | 102[1] |
| EGFR (L858R Mutant) | 2 mM ATP | 7.6[1] |
| EGFR (exon 19Del) | 2 mM ATP | 2.4[1] |
Table 2: In Vitro Cellular Potency of Zorifertinib
| Cell Line | EGFR Status | Assay | IC50 (nM) |
| H838 | Wild-Type | pEGFR Inhibition | 64.5[1] |
| H3255 | L858R Mutant | pEGFR Inhibition | 7.2[1][2] |
| PC-9 | exon 19Del | pEGFR Inhibition | 7.4[1] |
| H3255 | L858R Mutant | Cell Proliferation | 7.0[2] |
| PC-9 | exon 19Del | Cell Proliferation | 7.7[2] |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro EGFR Kinase Assay (HTRF)
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) based kinase assay to determine the IC50 of Zorifertinib against EGFR.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
This compound
-
ATP
-
Biotinylated peptide substrate for EGFR
-
HTRF Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Zorifertinib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and biotinylated peptide substrate in assay buffer to the desired concentrations.
-
Reaction Setup:
-
Add 2 µL of diluted Zorifertinib or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 4 µL of the ATP and biotinylated peptide substrate mixture. The final ATP concentration should be at or near the Km for EGFR.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of the Europium cryptate-labeled anti-phosphotyrosine antibody diluted in detection buffer to each well.
-
Add 5 µL of Streptavidin-XL665 diluted in detection buffer to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of Zorifertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide for EGFR Kinase Assay:
| Issue | Possible Cause | Recommendation |
| High background signal | Non-specific binding of detection antibodies. | Increase the number of wash steps or the stringency of the wash buffer. Optimize antibody concentrations. |
| Autophosphorylation of the kinase. | Reduce the enzyme concentration or the incubation time. | |
| Low signal-to-noise ratio | Suboptimal enzyme activity. | Ensure the enzyme is active and use it at an appropriate concentration. Optimize ATP concentration to be near the Km. |
| Inefficient antibody binding. | Check the expiration dates and storage conditions of the antibodies. Titrate antibody concentrations. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Plate reader settings not optimized. | Consult the manufacturer's guidelines for optimal HTRF settings. |
Protocol 2: Western Blot for Phospho-STAT1 (Tyr701)
This protocol provides a method to assess the phosphorylation of STAT1 in cells treated with Zorifertinib.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Tyr701) and Mouse anti-total-STAT1
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of Zorifertinib or DMSO (vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT1 (Tyr701) and total STAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal.
Troubleshooting Guide for p-STAT1 Western Blot:
| Issue | Possible Cause | Recommendation |
| No or weak p-STAT1 signal | Phosphatase activity during sample preparation. | Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice. |
| Low abundance of p-STAT1. | Stimulate cells with an appropriate cytokine (e.g., IFN-γ) to induce STAT1 phosphorylation as a positive control. Increase the amount of protein loaded. | |
| Inefficient antibody binding. | Use a validated antibody for p-STAT1 (Tyr701). Optimize antibody concentration and incubation time. | |
| High background | Non-specific antibody binding. | Block the membrane for a longer duration or use a different blocking agent. Increase the number of washes. |
| Cross-reactivity of the secondary antibody. | Use a highly cross-adsorbed secondary antibody. | |
| Inconsistent loading | Inaccurate protein quantification or pipetting. | Carefully perform protein quantification and ensure equal loading in all lanes. Normalize to a loading control like GAPDH or β-actin in addition to total STAT1. |
Visualizations
Caption: On-target effect of Zorifertinib on the EGFR signaling pathway.
Caption: Potential off-target effect of Zorifertinib on the JAK1/STAT1 pathway.
Caption: Experimental workflow for in vitro characterization of Zorifertinib.
References
Troubleshooting Zorifertinib hydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to Zorifertinib hydrochloride.
Troubleshooting Guides
This section offers step-by-step solutions to common solubility challenges encountered during experimentation with this compound.
Issue 1: this compound is not dissolving in the selected solvent.
-
Question: I am having difficulty dissolving this compound powder. What should I do?
-
Answer:
-
Verify the Solvent: Ensure you are using a recommended solvent. For creating a stock solution for in vitro use, Dimethyl sulfoxide (DMSO) is the preferred solvent.
-
Check Solvent Quality: Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.
-
Increase Temperature: Gently warm the solution to 37°C. This can help increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator to aid in the dispersion and dissolution of the powder.
-
Vortexing: Vigorous vortexing can also help to break up any clumps and facilitate dissolution.
-
Issue 2: The this compound solution is precipitating upon dilution in an aqueous buffer.
-
Question: My this compound stock solution in DMSO precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize its effect on the experiment.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-80 (e.g., 0.01% to 0.1%), to your aqueous buffer can help to maintain the solubility of the compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your buffer while vortexing, and then add this intermediate dilution to the final volume.
-
pH Adjustment: The solubility of many tyrosine kinase inhibitors is pH-dependent. While specific data for this compound is limited, compounds in this class often exhibit higher solubility at a slightly acidic pH. Consider evaluating the solubility in your buffer at different pH values (e.g., pH 5.0 vs. pH 7.4), if your experimental system allows.
-
Issue 3: For in vivo studies, the formulated this compound is not stable.
-
Question: I am preparing a formulation for an animal study, and the compound is precipitating out of the vehicle. What is a suitable formulation?
-
Answer: For in vivo administration, a multi-component vehicle is often necessary to maintain the solubility and bioavailability of this compound.
-
Co-solvent Systems: A common approach is to use a mixture of solvents and excipients. Based on available data, a clear solution for oral administration can be achieved with a vehicle consisting of:
-
5% DMSO
-
40% PEG300
-
5% Tween-80
-
50% saline[1]
-
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations can enhance absorption. A clear solution has been reported with a vehicle of 10% DMSO in 90% corn oil[1].
-
Cyclodextrin Complexation: The use of cyclodextrins can improve the aqueous solubility of hydrophobic compounds. A formulation with 10% DMSO and 90% (20% SBE-β-CD in saline) has been used, although it may result in a suspension that requires sonication[1].
-
Fresh Preparation: It is crucial to prepare these formulations fresh daily to ensure stability and prevent precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments? A1: The recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use is Dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 50 mg/mL (108.72 mM)[1] and up to 92 mg/mL (200.04 mM)[2].
Q2: What is the solubility of this compound in aqueous solutions? A2: this compound is generally considered to have low aqueous solubility and is described as insoluble in water[2]. Its solubility in aqueous buffers is expected to be significantly lower than in organic solvents like DMSO.
Q3: How should I store my this compound stock solution? A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[1]. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year[2].
Q4: Can I use ethanol to dissolve this compound? A4: this compound has some solubility in ethanol, reported to be around 20 mg/mL to 44 mg/mL[2]. However, DMSO is generally preferred for achieving higher concentration stock solutions.
Q5: How does the hydrochloride salt form affect the solubility of Zorifertinib? A5: The hydrochloride salt of a compound is typically more water-soluble than its free base form. However, for a compound with inherently low aqueous solubility like Zorifertinib, the hydrochloride salt may still exhibit poor solubility in neutral aqueous solutions. The solubility of such compounds is often pH-dependent, with increased solubility in acidic conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation Vehicle | Concentration | Result | Application |
| DMSO | ≥ 50 mg/mL (108.72 mM)[1] | Clear Solution | In Vitro Stock |
| DMSO | 91-92 mg/mL (197.86-200.04 mM)[2] | Clear Solution | In Vitro Stock |
| Ethanol | 20-44 mg/mL[2] | Clear Solution | In Vitro Stock |
| Water | Insoluble[2] | Suspension | N/A |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.44 mM)[1] | Suspended Solution (requires sonication) | In Vivo |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.44 mM)[1] | Clear Solution | In Vivo |
| 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline | ≥ 2.5 mg/mL (5.44 mM)[1] | Clear Solution | In Vivo |
Note: ">>" indicates the order of solvent addition.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
-
Materials:
-
This compound (MW: 496.36 g/mol for the hydrochloride salt)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.96 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an Oral Formulation of this compound for In Vivo Studies
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure (for a 2.5 mg/mL formulation):
-
Weigh the required amount of this compound. For 1 mL of a 2.5 mg/mL solution, you will need 2.5 mg of the compound.
-
In a sterile conical tube, dissolve the this compound in 5% of the final volume with DMSO (e.g., 50 µL for a 1 mL final volume). Vortex until fully dissolved.
-
Add 40% of the final volume of PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex thoroughly until the solution is homogeneous.
-
Add 5% of the final volume of Tween-80 (e.g., 50 µL for a 1 mL final volume). Vortex again until the solution is clear.
-
Slowly add 50% of the final volume of sterile saline (e.g., 500 µL for a 1 mL final volume) to the mixture while vortexing.
-
Ensure the final solution is clear. This formulation should be prepared fresh before each use.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: EGFR signaling pathway and the inhibitory action of Zorifertinib.
References
Technical Support Center: Biomarkers of Response to Zorifertinib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying biomarkers of response to Zorifertinib hydrochloride. It includes troubleshooting guides for common experimental issues and frequently asked questions, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers for predicting response to this compound?
The primary biomarkers for predicting a positive response to this compound are activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene. Specifically, Zorifertinib has shown significant efficacy in patients with non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletions or the exon 21 L858R substitution mutation.[1][2][3][4] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth.[5][6][7] Zorifertinib is a next-generation EGFR tyrosine kinase inhibitor (TKI) designed to target these specific mutations.[3][4]
Q2: What is the mechanism of action of Zorifertinib in the context of these biomarkers?
Zorifertinib functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. In NSCLC cells with activating EGFR mutations like exon 19 deletions or L858R, the EGFR protein is perpetually active, driving downstream signaling pathways that lead to cell proliferation and survival. Zorifertinib binds to the ATP-binding site of the mutated EGFR, blocking its kinase activity and thereby inhibiting downstream signaling.[8] This targeted inhibition is particularly effective in tumors that are "addicted" to the EGFR signaling pathway for their growth and survival.
Q3: Are there any known biomarkers of resistance to Zorifertinib?
The primary acquired resistance mechanism to first- and second-generation EGFR TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. While Zorifertinib is a next-generation TKI, the emergence of resistance is still a clinical challenge. Data from the EVEREST trial suggests that the EGFR T790M mutation is a primary resistance mutation at the time of disease progression on Zorifertinib.[3][4]
Q4: What is the clinical evidence supporting the use of these biomarkers for Zorifertinib?
The pivotal phase 3 EVEREST trial demonstrated the efficacy of Zorifertinib in patients with advanced EGFR-mutant NSCLC and central nervous system (CNS) metastases.[2][9] The trial enrolled patients with EGFR-sensitizing mutations (exon 19 deletion or L858R) and showed that Zorifertinib significantly improved progression-free survival (PFS) compared to first-generation EGFR-TKIs.[1][2] Subgroup analyses of the EVEREST trial have shown consistent benefits for patients with both EGFR L858R mutations and those with more than three intracranial lesions.[1]
Quantitative Data Summary
The following tables summarize key efficacy data from the Phase 3 EVEREST trial for Zorifertinib in patients with EGFR-mutated NSCLC and CNS metastases.
Table 1: Progression-Free Survival (PFS) in the EVEREST Trial [1][2]
| Endpoint | Zorifertinib (n=220) | Control (First-Generation EGFR-TKI; n=219) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 9.6 months | 6.9 months | 0.719 (0.580-0.893) | 0.0024 |
| Intracranial PFS | 17.9 months | Not Reported | 0.63 (reduction in risk) | 0.0018 |
Table 2: Overall Survival (OS) in the EVEREST Trial (Subsequent Third-Generation TKI Treatment Subgroup) [1]
| Endpoint | Zorifertinib | Control (First-Generation EGFR-TKI) | Hazard Ratio (95% CI) |
| Estimated Median OS | 37.3 months | 31.8 months | 0.833 (0.524-1.283) |
Note: OS data were immature at the time of analysis.
Experimental Protocols
Methodology for Detection of EGFR Exon 19 Deletions and L858R Mutations
The recommended methods for detecting EGFR exon 19 deletions and the L858R mutation are Polymerase Chain Reaction (PCR)-based assays and Next-Generation Sequencing (NGS).
1. PCR-Based Assays (e.g., ddPCR)
-
Principle: Allele-specific primers or probes are used to selectively amplify and detect the mutant DNA sequences. Droplet digital PCR (ddPCR) offers high sensitivity for detecting low-frequency mutations.[10]
-
Sample Type: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or liquid biopsy (plasma).
-
Detailed Protocol (Illustrative for ddPCR):
-
DNA Extraction: Extract DNA from FFPE tissue sections or plasma using a commercially available kit optimized for these sample types.
-
Droplet Generation: Prepare a reaction mix containing the extracted DNA, ddPCR Supermix, and specific primer/probe sets for EGFR exon 19 deletions and L858R. Partition the mix into thousands of nanoliter-sized droplets.
-
PCR Amplification: Perform PCR amplification on a thermal cycler.
-
Droplet Reading: Read the fluorescence of each droplet to determine the number of positive (mutant) and negative (wild-type) droplets.
-
Data Analysis: Calculate the fractional abundance of the mutant allele.
-
2. Next-Generation Sequencing (NGS)
-
Principle: NGS allows for the simultaneous sequencing of multiple genes and can detect a wide range of mutations, including known and novel EGFR variants.
-
Sample Type: FFPE tumor tissue or liquid biopsy.
-
Detailed Protocol (Illustrative):
-
Library Preparation: Fragment the extracted DNA and ligate adapters to the ends. Amplify the adapter-ligated DNA to create a sequencing library.
-
Target Enrichment (for targeted NGS panels): Use probes to capture the DNA regions of interest (e.g., all exons of the EGFR gene).
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome and call variants using a validated bioinformatics pipeline.
-
Troubleshooting Guides
Issue 1: Low DNA Yield from FFPE Samples
-
Question: My DNA yield from FFPE tissue is consistently low. What are the potential causes and how can I improve it?
-
Answer:
-
Insufficient Tissue: Ensure an adequate amount of tumor tissue is used for extraction, as guided by the extraction kit protocol.
-
Poor Tissue Quality: Prolonged fixation or the age of the FFPE block can lead to DNA degradation.
-
Inefficient Deparaffinization: Ensure complete removal of paraffin wax, as residual wax can inhibit downstream enzymatic reactions.
-
Suboptimal Lysis: Extend the proteinase K digestion time or increase the temperature to improve cell lysis and DNA release.
-
Actionable Steps:
-
Review the pathology report to confirm sufficient tumor cellularity.
-
Optimize the deparaffinization and lysis steps of your DNA extraction protocol.
-
Consider using a DNA extraction kit specifically designed for FFPE samples.
-
-
Issue 2: PCR Amplification Failure or Poor NGS Library Quality
-
Question: I am experiencing PCR amplification failure or poor-quality NGS libraries from my FFPE DNA. What could be the issue?
-
Answer:
-
DNA Fragmentation: FFPE processing can cause significant DNA fragmentation. Design PCR amplicons to be as short as possible (ideally <150 base pairs).
-
PCR Inhibitors: Residual formalin or other chemicals from the fixation process can inhibit PCR.
-
Actionable Steps:
-
Assess DNA quality using a spectrophotometer (A260/280 and A260/230 ratios) or a fluorometric method.
-
Perform a DNA repair step on the extracted DNA before PCR or library preparation.
-
Dilute the DNA template to reduce the concentration of inhibitors.
-
Use a polymerase that is more resistant to inhibitors.
-
-
Issue 3: Suspected False-Negative Results for EGFR Mutations
-
Question: A patient's tumor has clinical characteristics suggestive of an EGFR mutation, but the test result is negative. What should I do?
-
Answer:
-
Low Tumor Purity: The sample may contain a high proportion of normal cells, diluting the mutant DNA below the detection limit of the assay.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect low-frequency mutations.
-
Tumor Heterogeneity: The biopsied region of the tumor may not contain the mutation.
-
Actionable Steps:
-
Review the pathology report to assess the percentage of tumor cells in the sample.
-
Consider re-testing with a more sensitive method, such as ddPCR or a deep-sequencing NGS panel.
-
If feasible, a repeat biopsy of a different tumor site may be considered.
-
For patients who have progressed on a prior TKI, a liquid biopsy can be a valuable tool to detect resistance mutations that may not be present in the original tumor biopsy.
-
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Zorifertinib.
Caption: Experimental workflow for identifying Zorifertinib response biomarkers.
Caption: Troubleshooting logic for poor PCR/NGS results.
References
- 1. onclive.com [onclive.com]
- 2. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Allele-specific activation, enzyme kinetics, and inhibitor sensitivities of EGFR exon 19 deletion mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are 19del and L858R really different disease entities? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of EGFR mutations in non-small cell lung cancer by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance Zorifertinib hydrochloride efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Zorifertinib hydrochloride in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the observed in vitro potency (IC50) of Zorifertinib higher than expected? | 1. Compound Solubility: this compound is practically insoluble in water. Incomplete solubilization in aqueous media can lead to a lower effective concentration. 2. Cell Line Authenticity/Passage Number: The EGFR mutation status of the cell line may not be as reported, or high passage numbers could lead to altered cellular responses. 3. Assay Conditions: Suboptimal assay duration, cell seeding density, or reagent quality can affect results. | 1. Solubilization: Prepare stock solutions in DMSO. For aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all experimental conditions. Vortex thoroughly before use. 2. Cell Line Verification: Regularly verify the EGFR mutation status of your cell lines using appropriate molecular techniques. Use cells with low passage numbers for experiments. 3. Assay Optimization: Ensure cells are in the logarithmic growth phase during the assay. Optimize cell density and treatment duration (e.g., 72 hours for proliferation assays) for your specific cell line. |
| How can I resolve issues with this compound precipitation in my stock solution or media? | 1. Improper Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to precipitation. 2. High Concentration in Aqueous Media: Exceeding the solubility limit in cell culture media will cause the compound to precipitate. | 1. Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to one year. 2. Dilution: When diluting into aqueous media, add the stock solution dropwise while vortexing to ensure proper mixing and minimize precipitation. |
| What are common adverse events in animal models treated with Zorifertinib and how can they be managed? | Common Toxicities: In clinical settings, common treatment-related adverse events include rash, diarrhea, and increased alanine aminotransferase (ALT).[1] Similar toxicities may be observed in preclinical animal models. | Monitoring and Management: Monitor animals daily for signs of toxicity such as weight loss, lethargy, skin lesions, and changes in stool consistency. For severe adverse events, consider dose reduction or temporary cessation of treatment, as has been done in clinical trials.[2] Consult with your institution's veterinary staff for appropriate supportive care. |
| My in vivo xenograft tumors are not responding to Zorifertinib treatment as expected. | 1. Suboptimal Dosing or Formulation: Incorrect dosage or poor bioavailability of the administered compound. 2. Tumor Model Resistance: The chosen cell line for the xenograft may have intrinsic resistance mechanisms. 3. Drug Administration Issues: Improper oral gavage technique can lead to inconsistent dosing. | 1. Dose and Formulation: A common oral dose for mice is 10-15 mg/kg.[3] Ensure the formulation (e.g., in 4% DMSO, 5% Tween 80, and 30% PEG 300 in water) is properly prepared to maintain solubility and aid absorption.[1] 2. Model Selection: Confirm the EGFR mutation status of the cell line used for the xenograft. Consider using cell lines known to be sensitive to Zorifertinib, such as PC-9 (Exon19Del). 3. Administration Technique: Ensure proper training in oral gavage techniques to ensure consistent and accurate dosing. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
Zorifertinib is a potent, orally active, and central nervous system (CNS)-penetrant inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] It specifically targets sensitizing EGFR mutations, such as exon 19 deletions and the L858R mutation in exon 21.[6] By binding to the ATP-binding site of the EGFR, Zorifertinib inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[7] A key feature of Zorifertinib is its ability to effectively penetrate the blood-brain barrier, making it particularly effective for treating CNS metastases.[8][9]
2. What are the known resistance mechanisms to Zorifertinib?
The primary mechanism of acquired resistance to Zorifertinib is the emergence of the T790M mutation in exon 20 of the EGFR gene.[9] This "gatekeeper" mutation increases the affinity of EGFR for ATP, which reduces the binding efficacy of the inhibitor.[10] Other potential resistance mechanisms, common to EGFR tyrosine kinase inhibitors (TKIs), include the activation of bypass signaling pathways such as MET amplification.[11][12]
3. What are the key strategies to enhance the efficacy of Zorifertinib?
A primary strategy to enhance the efficacy of Zorifertinib, particularly after the development of resistance, is sequential therapy. Clinical data suggests that following treatment with Zorifertinib, the subsequent use of a third-generation EGFR-TKI, which is effective against the T790M mutation, can prolong overall survival.[5][13] This approach leverages Zorifertinib's efficacy as a first-line treatment, especially in patients with CNS metastases, while addressing the most common mechanism of acquired resistance.
4. What are the recommended storage and handling procedures for this compound?
-
Powder: Store at -20°C for long-term storage (up to 3 years).
-
Stock Solutions: Prepare stock solutions in DMSO. Aliquot and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO but practically insoluble in water.
Quantitative Data Summary
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 (Enzymatic Assay, at Km ATP) | EGFRwt | 0.3 nM | [4][5] |
| EGFRL858R | 0.2 nM | [4][5] | |
| EGFRexon 19Del | 0.2 nM | [4][5] | |
| IC50 (Cellular pEGFR Inhibition) | H3255 (L858R) | 7.2 nM | [4][5] |
| PC-9 (exon 19Del) | 7.4 nM | [5] | |
| H838 (wt) | 64.5 nM | [5] | |
| IC50 (Cell Proliferation) | PC-9 (exon 19Del) | 7.7 nM | [4] |
| H3255 (L858R) | 7.0 nM | [4] | |
| Clinical Efficacy (EVEREST Trial) | Median Progression-Free Survival (PFS) | 9.6 months (vs. 6.9 months for control) | [5][13] |
| Intracranial PFS | 17.9 months | [3][5] |
Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Zorifertinib on the proliferation of cancer cell lines.
Materials:
-
EGFR-mutant cell lines (e.g., PC-9, H3255)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over a 72-hour period.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Zorifertinib in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the various concentrations of Zorifertinib. Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for Phospho-EGFR (pEGFR)
Objective: To assess the effect of Zorifertinib on EGFR phosphorylation.
Materials:
-
EGFR-mutant cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Zorifertinib for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Zorifertinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
EGFR-mutant cancer cell line (e.g., PC-9)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 4% DMSO, 5% Tween 80, 30% PEG 300 in water)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Zorifertinib (e.g., 10-15 mg/kg) or vehicle orally once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of Zorifertinib.
Caption: Experimental workflow for evaluating Zorifertinib efficacy.
Caption: Strategy to enhance Zorifertinib efficacy after resistance.
References
- 1. Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SID 385612216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha Biopharma received NMPA approval for Zorifertinib Tablets (Zorifer®), the world's first EGFR-TKI for lung cancer with brain metastases. - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. Zorifertinib - Wikipedia [en.wikipedia.org]
- 7. What is Zorifertinib used for? [synapse.patsnap.com]
- 8. labiotech.eu [labiotech.eu]
- 9. biopharmaapac.com [biopharmaapac.com]
- 10. oncotarget.com [oncotarget.com]
- 11. NMPA approves Zorifer (this compound tablets) for NSCLC/EGFR+ Brain Metastases – Medthority [medthority.com]
- 12. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating gastrointestinal toxicity of Zorifertinib hydrochloride
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate and manage gastrointestinal (GI) toxicities observed during preclinical and clinical experiments with Zorifertinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zorifertinib hydrochloride?
A1: Zorifertinib is a next-generation, orally administered epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is to bind to the ATP-binding site of EGFR, inhibiting its kinase activity.[1] This action blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, particularly non-small cell lung cancer (NSCLC) harboring specific EGFR mutations (e.g., exon 19 deletion and exon 21 L858R).[1][3] Notably, Zorifertinib is designed to effectively penetrate the blood-brain barrier to treat central nervous system (CNS) metastases.[3]
Q2: Why does Zorifertinib cause gastrointestinal toxicities like diarrhea?
A2: The EGFR signaling pathway is essential for the normal maintenance and repair of epithelial tissues, including the mucosal lining of the gastrointestinal tract.[4] Inhibition of EGFR by Zorifertinib disrupts the normal function, proliferation, and differentiation of intestinal epithelial cells. This can lead to several effects culminating in GI toxicity:
-
Increased Ion Secretion: EGFR inhibition can lead to increased secretion of chloride ions into the intestinal lumen, which causes a subsequent outflow of water, resulting in secretory diarrhea.[5][6]
-
Inflammation and Apoptosis: The disruption of EGFR signaling can induce inflammation and apoptosis (programmed cell death) of enterocytes, the cells lining the intestines.[1]
-
Altered Gut Motility: Changes in gut motility have also been proposed as a contributing factor.[6]
Q3: What are the most common gastrointestinal adverse events associated with Zorifertinib?
A3: Based on clinical trial data for Zorifertinib and other EGFR TKIs, the most frequently reported gastrointestinal adverse events include diarrhea, nausea, vomiting, stomatitis (inflammation of the mouth), and abdominal discomfort.[6][7] In studies of Zorifertinib, gastrointestinal system events were among the main treatment-related adverse events, with one study noting GI disorders in 76% of patients.[7]
Q4: When do gastrointestinal toxicities typically appear during an experiment or treatment course?
A4: For EGFR TKIs as a class, GI toxicities, particularly diarrhea, can manifest early in the treatment course. Some studies on similar agents note that more than half of patients experience diarrhea within the first two to three days of therapy.[6] It is crucial for researchers to monitor subjects closely from the initiation of dosing.
Q5: Are there preclinical models available to assess the potential for Zorifertinib-induced GI toxicity?
A5: Yes, several preclinical models can be used to evaluate drug-induced GI toxicity. These are essential for understanding the toxicological profile before and during clinical development.
-
In Vitro Models: These include assays using human colon adenocarcinoma-derived cells (e.g., Caco-2) to assess intestinal barrier integrity by measuring transepithelial electrical resistance (TEER).[8] More advanced 3D models using intestinal stem cells or "gut-on-a-chip" microphysiological systems are also being developed to better predict human response.[9][10]
-
In Vivo Models: Standard preclinical toxicology studies in animal models are crucial. These involve administering Zorifertinib and monitoring for clinical signs of GI distress (e.g., diarrhea, weight loss), followed by histopathological examination of the GI tract to identify tissue damage.[11][12]
Troubleshooting Guides: Managing GI Toxicity
This section provides actionable guidance for managing specific GI adverse events during your experiments, based on established practices for the EGFR TKI class of compounds.
Issue 1: Subject is experiencing diarrhea.
Underlying Cause: Diarrhea is the most common GI toxicity of EGFR inhibitors, resulting from impaired intestinal fluid and electrolyte transport and mucosal injury.[1][5]
Management Protocol: Proactive and graded management is critical.
-
Initial Assessment: Grade the severity of the diarrhea based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Implement Management Strategy (See Table 1):
-
Grade 1 (Mild): At the first sign of loose stools, initiate supportive care. This includes dietary modification (low-fiber, low-fat diet; avoiding caffeine and alcohol) and starting an anti-diarrheal agent like loperamide.[7][13] Ensure the subject maintains adequate hydration and electrolyte intake.[4]
-
Grade 2 (Moderate): Continue aggressive loperamide administration and supportive care. If diarrhea persists for more than 48 hours, consider interrupting the Zorifertinib dose until the event resolves to Grade 1 or less.[3]
-
Grade 3/4 (Severe): Immediately interrupt Zorifertinib administration.[3] In clinical settings, this would necessitate hospitalization for IV fluids and electrolyte replacement.[3] Once the diarrhea resolves to Grade ≤1, Zorifertinib may be cautiously re-introduced at a reduced dose.[13]
-
Table 1: Graded Management of Diarrhea
| Grade | Description (CTCAE v5.0) | Recommended Action |
| 1 | Increase of <4 stools/day over baseline | Initiate loperamide (4 mg at first onset, then 2 mg after each subsequent loose stool).[7] Advise dietary modification and ensure adequate hydration.[13] Continue Zorifertinib. |
| 2 | Increase of 4-6 stools/day over baseline | Continue loperamide.[7] If persistent >48h, interrupt Zorifertinib dose. [3] Monitor hydration and electrolytes. |
| 3 | Increase of ≥7 stools/day over baseline; incontinence; hospitalization indicated | Interrupt Zorifertinib dose immediately. [13] Provide aggressive supportive care (IV fluids if necessary).[3] Consider dose reduction upon re-initiation. |
| 4 | Life-threatening consequences; urgent intervention indicated | Interrupt Zorifertinib dose immediately. [3] Requires emergency medical intervention. |
Issue 2: Subject presents with stomatitis or mucositis.
Underlying Cause: As with the intestinal lining, EGFR inhibition disrupts the integrity of the oral mucosa, leading to inflammation and ulceration.
Management Protocol:
-
Initial Assessment: Examine the oral cavity for inflammation, ulcers, or cracks and grade the severity.
-
Implement Management Strategy (See Table 2):
-
Grade 1-2: Continue Zorifertinib at the current dose.[7] Implement supportive oral care. For Grade 2, topical agents like Kenalog in Orabase® can be applied to lesions.[7]
-
Grade 3: Interrupt Zorifertinib administration until the stomatitis improves to Grade ≤2. A stronger topical agent (e.g., clobetasol ointment) may be required. Upon resolution, resume Zorifertinib at a reduced dose.[7]
-
Table 2: Graded Management of Stomatitis/Mucositis
| Grade | Description (CTCAE v5.0) | Recommended Action |
| 1 | Asymptomatic or mild symptoms; intervention not indicated | Continue Zorifertinib. Advise gentle oral hygiene. |
| 2 | Moderate pain; not interfering with oral intake; modified diet indicated | Continue Zorifertinib.[7] Use topical treatments (e.g., Kenalog in Orabase®).[7] |
| 3 | Severe pain; interfering with oral intake | Interrupt Zorifertinib dose. [7] Use stronger topical agents (e.g., clobetasol ointment).[7] Resume at a reduced dose upon improvement to Grade ≤2. |
Experimental Protocols & Methodologies
1. Preclinical In Vitro Assessment of GI Toxicity
-
Objective: To evaluate the direct cytotoxic effects and barrier function disruption of Zorifertinib on intestinal epithelial cells.
-
Methodology: Caco-2 Barrier Integrity Assay [8]
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts until they differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Compound Treatment: Add varying concentrations of this compound to the apical side of the transwell inserts.
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) at baseline and at multiple time points post-treatment. A significant decrease in TEER indicates a disruption of tight junctions and loss of barrier integrity.
-
Permeability Assay: Following TEER measurement, add a fluorescent marker (e.g., Lucifer Yellow) to the apical side. Measure the amount of fluorescence that passes through to the basolateral chamber over time. Increased permeability confirms barrier disruption.
-
Viability Assay: At the end of the experiment, lyse the cells and perform a cell viability assay (e.g., MTT or LDH release) to assess direct cytotoxicity.
-
2. Clinical Management Protocol for Diarrhea
-
Objective: To provide a standardized approach for managing diarrhea in clinical trial participants receiving Zorifertinib.
-
Methodology: Proactive Management Strategy [7][13]
-
Patient Education: Before initiating treatment, educate participants on the high likelihood of diarrhea. Provide clear instructions on dietary modifications, hydration, and the use of loperamide.
-
Early Intervention: Instruct participants to begin loperamide at the very first sign of loose or watery stools. The standard regimen is 4 mg at onset, followed by 2 mg with each subsequent loose stool (not to exceed the maximum recommended daily dose).
-
Monitoring and Follow-up: Schedule regular follow-ups (e.g., bi-weekly during the first 6 weeks) to monitor for adverse events.[13]
-
Dose Modification: Define clear rules in the protocol for dose interruption and reduction based on the grade and duration of diarrhea, as outlined in Table 1. Any dose interruption lasting more than a specified period (e.g., 14 days) may lead to discontinuation from the study.
-
Visualizations
Signaling and Experimental Workflows
Caption: EGFR signaling pathway inhibited by Zorifertinib.
Caption: Workflow for assessing and managing GI toxicity.
Caption: Step-by-step management of Zorifertinib-induced diarrhea.
References
- 1. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management [ouci.dntb.gov.ua]
- 3. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. boehringerone.com [boehringerone.com]
- 7. Frontiers | Management of Common Toxicities in Metastatic NSCLC Related to Anti-Lung Cancer Therapies with EGFR–TKIs [frontiersin.org]
- 8. A Game-Changer in Predicting Drug-Induced Gastrointestinal Toxicity [pharma-industry-review.com]
- 9. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) DOI:10.1039/C9LC01107B [pubs.rsc.org]
- 10. Assessing Drug-Induced Gut Toxicity In Vitro Webinar Announced For July 27 [pharmaceuticalonline.com]
- 11. Gastrointestinal Toxicity - Creative Biolabs [creative-biolabs.com]
- 12. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
- 13. Expert Consensus on the Management of Adverse Events from EGFR Tyrosine Kinase Inhibitors in the UK - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zorifertinib Hydrochloride and Osimertinib for the Treatment of CNS Metastases in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Central nervous system (CNS) metastases represent a significant clinical challenge in the management of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC), historically associated with a poor prognosis. The development of third-generation EGFR tyrosine kinase inhibitors (TKIs) with enhanced blood-brain barrier (BBB) penetration has marked a pivotal advancement in treating these patients. This guide provides a detailed comparison of two such agents: zorifertinib hydrochloride and osimertinib, focusing on their efficacy against CNS metastases, supported by available clinical and preclinical data.
Overview and Mechanism of Action
Both zorifertinib and osimertinib are potent, third-generation EGFR-TKIs designed to overcome resistance mechanisms to earlier-generation inhibitors, such as the T790M mutation, and to effectively penetrate the CNS.
This compound (formerly AZD3759) is a novel EGFR-TKI specifically engineered for high BBB penetration.[1][2] It is designed to not be a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters at the BBB, which typically limit the intracranial concentration of many drugs.[2][3] This characteristic allows zorifertinib to achieve and maintain therapeutic concentrations in the brain and cerebrospinal fluid (CSF).[2][3]
Osimertinib is an irreversible EGFR-TKI that selectively inhibits both EGFR-TKI sensitizing and T790M resistance mutations.[4][5] Preclinical and clinical studies have demonstrated its ability to cross the BBB and exert significant clinical activity against CNS metastases.[6][7][8]
The signaling pathway targeted by both zorifertinib and osimertinib is the EGFR pathway, which, when mutated, leads to uncontrolled cell growth and proliferation.
References
- 1. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]
- 2. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. What diseases does Osimertinib mesylate treat? [synapse.patsnap.com]
- 5. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Osimertinib for EGFR-Mutant Non-Small-Cell Lung Cancer Central Nervous System Metastases: Current Evidence and Future Perspectives on Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zorifertinib and Erlotinib for the Treatment of Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Zorifertinib (AZD3759) and erlotinib in the treatment of non-small cell lung cancer (NSCLC), with a particular focus on patients with epidermal growth factor receptor (EGFR) mutations and central nervous system (CNS) metastases. This document summarizes key preclinical and clinical data, details experimental methodologies for relevant assays, and visualizes critical pathways and workflows to support further research and development in thoracic oncology.
Executive Summary
Zorifertinib, a next-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated superior efficacy over the first-generation TKI erlotinib, particularly in the challenging context of NSCLC with CNS metastases. The pivotal phase 3 EVEREST trial provides robust clinical evidence of Zorifertinib's improved progression-free survival (PFS) and intracranial PFS. Preclinical data further underscore Zorifertinib's potent and selective inhibition of mutant EGFR. This guide will delve into the specifics of these findings.
Mechanism of Action
Both Zorifertinib and erlotinib are reversible EGFR-TKIs that function by competitively inhibiting the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of the EGFR.[1][2][3] This action blocks the downstream signaling pathways responsible for cancer cell proliferation and survival.[1][3] Zorifertinib, however, is specifically designed for high blood-brain barrier penetration, enabling it to effectively target CNS metastases.[4][5]
Figure 1: Simplified signaling pathway of EGFR and inhibition by Zorifertinib and Erlotinib.
Preclinical Efficacy
In vitro studies have demonstrated the potent inhibitory activity of Zorifertinib against various EGFR mutations. While direct comparative studies with erlotinib under identical conditions are limited in the available literature, the following tables summarize key IC50 values from separate investigations.
Table 1: Comparative Preclinical IC50 Values of Zorifertinib and Erlotinib
| Compound | Target | IC50 (nM) | Cell Line | Source |
| Zorifertinib | EGFRwt | 0.3 | - | [1] |
| EGFRL858R | 0.2 | H3255 | [1] | |
| EGFRexon 19Del | 0.2 | PC-9 | [1] | |
| pEGFR in H838wt | 64.5 | H838 | [6] | |
| pEGFR in H3255L858R | 7.2 | H3255 | [6] | |
| pEGFR in PC-9exon 19Del | 7.4 | PC-9 | [6] | |
| Erlotinib | Purified HER1/EGFR tyrosine kinase | 2 | - | [3][7] |
| EGFRexon 19 del | 7 | PC-9 | [8] | |
| EGFRL858R | 12 | H3255 | [8] |
Disclaimer: The IC50 values for Zorifertinib and erlotinib are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Clinical Efficacy: The EVEREST Trial
The phase 3 EVEREST trial (NCT03653546) provides the most definitive clinical comparison between Zorifertinib and first-generation EGFR-TKIs (gefitinib or erlotinib) in treatment-naive patients with EGFR-mutant advanced NSCLC and CNS metastases.[4][9]
Table 2: Key Efficacy Outcomes from the EVEREST Trial
| Endpoint | Zorifertinib (n=220) | Control (Gefitinib or Erlotinib) (n=219) | Hazard Ratio (95% CI) | p-value | Source |
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580–0.893) | 0.0024 | [4][9] |
| Median Intracranial PFS | 15.2 months | 8.3 months | 0.467 (0.352-0.619) | <0.001 | [4][10] |
| Objective Response Rate (ORR) | 68.6% | 58.4% | - | 0.027 | [9][10] |
| Median Overall Survival (OS) (immature data) | 37.3 months | 31.8 months | 0.833 (0.524-1.283) | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro assays used in the evaluation of EGFR-TKIs.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of EGFR and the inhibitory potential of test compounds.
-
Reagent Preparation : Prepare assay buffer, EGFR enzyme solution, ATP solution, biotinylated peptide substrate, and detection reagents.
-
Reaction Setup : In a 384-well plate, add the test compound (Zorifertinib or erlotinib) at various concentrations.
-
Enzyme Reaction : Add ATP and the peptide substrate to the wells. Initiate the reaction by adding the EGFR enzyme. Incubate at room temperature.[1]
-
Detection : Add HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665). Incubate to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition : Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value using a four-parameter logistic fit.[1]
Figure 2: Workflow for a typical in vitro HTRF-based kinase assay.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability to determine the effect of the inhibitors on cancer cell growth.
-
Cell Seeding : Plate NSCLC cell lines (e.g., PC-9, H3255) in 96-well plates and incubate overnight to allow for cell attachment.
-
Compound Treatment : Treat the cells with serial dilutions of Zorifertinib or erlotinib and incubate for 72 hours.
-
MTS Reagent Addition : Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 value.
EVEREST Phase 3 Trial Protocol (Simplified)
-
Study Design : A randomized, open-label, multicenter, phase 3 trial.[4][9]
-
Patient Population : Treatment-naive adult patients with EGFR-mutant (exon 19 deletion or L858R) advanced NSCLC and at least one measurable, non-irradiated CNS metastasis.[4][11]
-
Randomization : Patients were randomized 1:1 to receive either Zorifertinib (200 mg twice daily) or a control of first-generation EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[9][10]
-
Primary Endpoint : Progression-free survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST 1.1 criteria.[4][9]
-
Secondary Endpoints : Intracranial PFS, ORR, duration of response, and overall survival.[12]
-
Assessments : Tumor assessments, including brain MRI, were performed at baseline and at regular intervals during the study.
Figure 3: Simplified logical flow of the EVEREST clinical trial.
Conclusion
The available preclinical and clinical data strongly suggest that Zorifertinib offers a significant therapeutic advantage over erlotinib, particularly for the first-line treatment of EGFR-mutant NSCLC with CNS metastases. Its enhanced blood-brain barrier penetration translates to superior intracranial disease control. The EVEREST trial provides compelling evidence of improved progression-free survival with Zorifertinib in this patient population. These findings position Zorifertinib as a promising therapeutic option and highlight the importance of developing CNS-penetrant inhibitors for cancers with a high propensity for brain metastases. Further research, including head-to-head preclinical studies under standardized conditions and mature overall survival data from clinical trials, will continue to refine our understanding of the comparative efficacy of these two agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
Head-to-Head Comparison of Third-Generation EGFR TKIs: A Guide for Researchers
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). Third-generation EGFR TKIs have emerged as a cornerstone of therapy, specifically designed to target the primary sensitizing EGFR mutations (exon 19 deletions and L858R) as well as the T790M resistance mutation that commonly arises after treatment with earlier-generation TKIs. This guide provides a detailed head-to-head comparison of prominent third-generation EGFR TKIs, including osimertinib, lazertinib, almonertinib, furmonertinib, and nazartinib, with a focus on their preclinical and clinical performance, supported by experimental data and detailed methodologies.
Preclinical Efficacy: In Vitro Potency
The in vitro potency of third-generation EGFR TKIs is a critical determinant of their therapeutic potential. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various NSCLC cell lines harboring different EGFR mutations. A lower IC50 value indicates greater potency.
| Drug | Cell Line | EGFR Mutation | IC50 (nM) |
| Osimertinib | PC-9 | Exon 19 deletion | 8[1] |
| H1975 | L858R/T790M | 11 - 40[1] | |
| LoVo | Exon 19 deletion | 12.92[2] | |
| LoVo | L858R/T790M | 11.44[2] | |
| LoVo | WT EGFR | 493.8[2] | |
| Lazertinib | H1975 | L858R/T790M | 6 |
| PC-9 | Exon 19 deletion | 5[3] | |
| H2073 | WT EGFR | 711[3] | |
| Cell-free assay | Del19/T790M | 1.7[3] | |
| Cell-free assay | L858R/T790M | 2[3] | |
| Cell-free assay | Del19 | 5[3] | |
| Cell-free assay | L858R | 20.6[3] | |
| Cell-free assay | WT EGFR | 76[3] | |
| Almonertinib | Cell-free assay | T790M/Del19 | 0.21[4][5][6] |
| Cell-free assay | T790M/L858R | 0.29[4][7][5][6] | |
| Cell-free assay | T790M | 0.37[4][7][5][6] | |
| Cell-free assay | WT EGFR | 3.39[4][7][5][6] | |
| Furmonertinib | EGFR-mutant cells | (Data not readily available in a comparable format) | |
| Nazartinib | H1975 | L858R/T790M | 4 - 25[8][9] |
| H3255 | L858R | 6 - 9[8][9] | |
| HCC827 | Exon 19 deletion | 2 - 11[8][9] | |
| Ba/F3 | WT EGFR | 1031[10] |
Clinical Performance: Head-to-Head and Comparative Studies
Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy and safety of different drugs. The MARIPOSA trial is a key study that included a head-to-head comparison of lazertinib and osimertinib. Other studies have provided valuable comparative data.
| Comparison | Trial/Study | Key Findings |
| Lazertinib vs. Osimertinib | MARIPOSA (Exploratory Analysis) | - Median Progression-Free Survival (PFS) was 18.5 months for lazertinib vs. 16.6 months for osimertinib (Hazard Ratio [HR] = 0.98). - Objective Response Rate (ORR) was 83% for lazertinib vs. 85% for osimertinib. - Median Duration of Response (DoR) was 16.6 months for lazertinib vs. 16.8 months for osimertinib. - Safety profiles were comparable and generally related to EGFR inhibition.[1] |
| Almonertinib vs. Osimertinib | Retrospective Comparative Cohort Study (First-Line, L858R mutation) | - Median PFS was 19.4 months for almonertinib vs. 18.5 months for osimertinib (HR = 0.92). - No significant difference in median PFS between the two groups across subgroups.[11] |
| Retrospective Study (Second-Line, T790M+) | - ORR and Disease Control Rate (DCR) were significantly higher in the almonertinib group (ORR: 70.0% vs. 47.5%; DCR: 90.0% vs. 77.5%). - Overall Survival (OS) was significantly higher in the almonertinib group, while PFS was similar.[12][13] | |
| Furmonertinib vs. Osimertinib | FURLONG Study (vs. Gefitinib) & FLAURA Study (Osimertinib vs. Gefitinib/Erlotinib) | - In the FURLONG study, furmonertinib showed a median PFS of 20.8 months. - In the FLAURA study, osimertinib showed a median PFS of 18.9 months. - For patients with CNS metastases, furmonertinib demonstrated a median PFS of 20.8 months compared to 15.2 months for osimertinib in their respective trials.[9][14] |
Mechanisms of Action and Resistance
Third-generation EGFR TKIs are irreversible inhibitors that covalently bind to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows for potent inhibition of both sensitizing and T790M resistance mutations while sparing wild-type EGFR, thereby reducing associated toxicities.
However, acquired resistance to third-generation TKIs is a significant clinical challenge. The most common on-target resistance mechanism is the acquisition of a tertiary C797S mutation in the EGFR gene, which prevents the covalent binding of these inhibitors.[12][15][16][17][18] Off-target resistance mechanisms involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, or activation of the RAS-MAPK and PI3K-AKT pathways.[15][19][20][21][22][23]
| TKI | Common Resistance Mechanisms |
| Osimertinib | - EGFR C797S mutation[24][25][26][27][28] - MET amplification[26] - Activation of RAS-MAPK and PI3K-AKT pathways[26] - HER2 amplification |
| Lazertinib | - EGFR C797S mutation[14][29][30] - Loss of T790M mutation - PIK3CA alterations[11] - MET amplification[31] |
| Almonertinib | - Studies on specific resistance mechanisms are emerging, with some evidence suggesting involvement of cancer-associated fibroblasts and altered glycolysis.[32] |
| Furmonertinib | - Potential to overcome resistance to other third-generation TKIs in some cases.[33] |
| Nazartinib | - EGFR C797S mutation[15][34] - Activation of bypass signaling pathways (MET, HER2, AXL)[15][34] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Third-generation EGFR TKI (e.g., Osimertinib)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.[24]
-
Compound Treatment: Prepare a serial dilution of the EGFR TKI in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).[24]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
Third-generation EGFR TKI
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the EGFR TKI at various concentrations for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.[35]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[35]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.[37]
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo efficacy of the drug.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NSCLC cell lines
-
Sterile PBS or HBSS
-
Matrigel (optional)
-
Third-generation EGFR TKI formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[27]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[27][37]
-
Drug Administration: Administer the EGFR TKI to the treatment group according to the predetermined dose and schedule (e.g., oral gavage daily). The control group receives the vehicle.
-
Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[27]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing Key Processes
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of third-generation TKIs.
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for determining IC50 using an MTT cell viability assay.
Experimental Workflow for In Vivo Xenograft Model
Caption: Experimental workflow for in vivo efficacy studies using a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation [e-crt.org]
- 15. benchchem.com [benchchem.com]
- 16. geneonline.com [geneonline.com]
- 17. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 18. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. meridian.allenpress.com [meridian.allenpress.com]
- 23. Molecular features and clinical outcomes of EGFR-mutated, MET-amplified non-small-cell lung cancer after resistance to dual-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 28. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 29. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. vjoncology.com [vjoncology.com]
- 32. Modulation of almonertinib resistance in non-small cell lung cancer by cancer-associated fibroblasts through HK2-mediated glycolysis and SKP2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Almonertinib plus chemotherapy versus almonertinib alone in second-line treatment of advanced non-small cell lung cancer with mutated epidermal growth factor receptor: a retrospective study [frontiersin.org]
- 34. benchchem.com [benchchem.com]
- 35. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. benchchem.com [benchchem.com]
Unraveling Cross-Resistance: A Comparative Analysis of Zorifertinib and Other EGFR Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data sheds light on the cross-resistance profiles of Zorifertinib (formerly AZD3759), a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in comparison to other established EGFR inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the in vitro efficacy of these agents against various EGFR mutations, including the common resistance mutation T790M, alongside a review of the underlying resistance mechanisms and the experimental protocols used to generate this data.
Zorifertinib is a potent, orally available EGFR inhibitor designed for high central nervous system (CNS) penetration, targeting sensitizing EGFR mutations such as exon 19 deletions and the L858R substitution.[1][2] Clinical trial data from the EVEREST and CTONG1702 studies have demonstrated its efficacy in patients with EGFR-mutant non-small cell lung cancer (NSCLC), particularly those with CNS metastases.[3][4][5] A key finding from these trials is the emergence of the EGFR T790M mutation as the primary mechanism of acquired resistance to Zorifertinib.[2][5]
Comparative Efficacy of EGFR Inhibitors
To contextualize the performance of Zorifertinib, a comparison of its in vitro potency against various EGFR-mutant cell lines alongside other EGFR TKIs is crucial. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for Zorifertinib and other first-, second-, and third-generation EGFR inhibitors.
| EGFR Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Zorifertinib | H3255 | L858R | 7.0 | [6] |
| PC-9 | exon 19 deletion | 7.7 | [6] | |
| H838 | Wild-Type | No activity reported | [6] | |
| Gefitinib | Ba/F3 | Wild-Type | 59.6 ± 19.7 | [7] |
| Erlotinib | Ba/F3 | Wild-Type | 50.1 ± 17.4 | [7] |
| Afatinib | PC-9 | exon 19 deletion | 0.8 | [8] |
| H3255 | L858R | 0.3 | [8] | |
| PC-9ER | exon 19 del + T790M | 165 | [8] | |
| H1975 | L858R + T790M | 57 | [8] | |
| Dacomitinib | Ba/F3 | Wild-Type | < 0.01 | [7] |
| Osimertinib | PC-9 | exon 19 deletion | 13 | [8] |
| H3255 | L858R | 5 | [8] | |
| PC-9ER | exon 19 del + T790M | 13 | [8] | |
| H1975 | L858R + T790M | 5 | [8] |
Table 1: In Vitro Proliferation Inhibition (IC50) of EGFR Inhibitors in NSCLC Cell Lines. This table presents the IC50 values of various EGFR inhibitors against different NSCLC cell lines, highlighting their potency against specific EGFR mutations.
| EGFR Inhibitor | Enzyme | IC50 (nM) at Km ATP | Reference |
| Zorifertinib | EGFRwt | 0.3 | [9] |
| EGFRL858R | 0.2 | [9] | |
| EGFRexon 19Del | 0.2 | [9] |
Table 2: Cell-Free Enzymatic Inhibition (IC50) of Zorifertinib. This table shows the potent enzymatic inhibitory activity of Zorifertinib against wild-type and mutant EGFR at physiological ATP concentrations.
Understanding Resistance Mechanisms
The development of resistance is a significant challenge in EGFR-targeted therapies. The T790M "gatekeeper" mutation is a well-established mechanism of resistance to first- and second-generation EGFR TKIs.[10] Clinical data has now confirmed that T790M is also the primary mechanism of acquired resistance to Zorifertinib.[2][5]
Third-generation inhibitors like Osimertinib were specifically designed to overcome T790M-mediated resistance. However, resistance to these agents can also emerge, most commonly through the C797S mutation.[11] The cross-resistance profile of Zorifertinib in the context of C797S and other less common resistance mutations is an area of ongoing research.
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for various EGFR inhibitors, as well as the emergence of key resistance mutations.
EGFR Signaling Pathway and Resistance Mechanisms. This diagram illustrates the EGFR signaling cascade, the inhibitory action of different EGFR TKIs, and the development of key resistance mutations.
Experimental Protocols
The quantitative data presented in this guide were generated using established in vitro methodologies. Below are detailed protocols for the key experiments cited.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR inhibitors on the proliferation of NSCLC cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., H3255, PC-9, H838) are seeded in 96-well plates at a density that allows for logarithmic growth over a 72-hour period and incubated overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are then exposed to serially diluted concentrations of the EGFR inhibitor, typically ranging from 0.0003 µM to 30 µM, for 72 hours.
-
MTS Reagent Addition: Following the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for a specified time to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
EGFR Phosphorylation Assay
Objective: To measure the inhibitory effect of EGFR inhibitors on the phosphorylation of EGFR in NSCLC cell lines.
Protocol:
-
Cell Culture and Treatment: NSCLC cells (e.g., H3255, PC-9, H838) are cultured to a suitable confluency and then treated with various concentrations of the EGFR inhibitor for a defined period.
-
Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
Western Blotting or ELISA: The levels of phosphorylated EGFR (pEGFR) and total EGFR are assessed using either Western blotting or an enzyme-linked immunosorbent assay (ELISA). For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pEGFR and total EGFR.
-
Data Analysis: The signal intensity of the pEGFR band is normalized to the total EGFR band. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in EGFR phosphorylation compared to the untreated control.[6]
Cell-Free EGFR Kinase Assay (HTRF)
Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of purified EGFR kinase domains.
Protocol:
-
Assay Setup: The assay is performed in a 384-well plate. Purified recombinant EGFR enzyme (wild-type or mutant) is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Serially diluted concentrations of the test compound (e.g., Zorifertinib) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at room temperature.
-
Detection: The reaction is stopped, and a detection reagent containing europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.
-
Signal Measurement: The plate is read on a compatible reader that measures the Homogeneous Time-Resolved Fluorescence (HTRF) signal. The ratio of the fluorescence at 665 nm to 615 nm is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.[6]
In Vitro Experimental Workflow. This diagram outlines the key steps in the cell-based and cell-free assays used to determine the IC50 values of EGFR inhibitors.
Conclusion
Zorifertinib demonstrates potent in vitro activity against common sensitizing EGFR mutations. The primary mechanism of acquired resistance to Zorifertinib in clinical settings is the T790M mutation, a resistance pattern also observed with first- and second-generation EGFR TKIs. This positions Zorifertinib as a potential first-line treatment option, particularly for patients with CNS metastases, with the understanding that subsequent treatment with a third-generation inhibitor like Osimertinib may be necessary upon the development of T790M-mediated resistance. Further preclinical studies are warranted to fully elucidate the cross-resistance profile of Zorifertinib against a broader range of EGFR mutations, including C797S, and to explore potential combination strategies to overcome or delay the onset of resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 11. scispace.com [scispace.com]
Zorifertinib: Pioneering Synergistic Strategies in EGFR-Mutated Non-Small Cell Lung Cancer with Central Nervous System Metastases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zorifertinib, a next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), focusing on its performance and synergistic potential with other targeted therapies. Zorifertinib is distinguished by its designed ability to completely penetrate the blood-brain barrier, addressing a critical unmet need in the treatment of non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases.[1][2][3] While clinical data on concurrent combination therapies are still emerging, findings from the pivotal EVEREST trial suggest a promising synergistic effect through sequential treatment with third-generation EGFR-TKIs.[2][4][5]
Mechanism of Action
Zorifertinib is a potent, oral, reversible inhibitor of the tyrosine kinase activity associated with EGFR, including the sensitizing mutations of exon 19 deletion and exon 21 L858R.[1][6] By binding to the ATP-binding site of the EGFR, it blocks the downstream signaling pathways that promote cell proliferation, survival, and differentiation.[7] A key molecular feature of Zorifertinib is that it is not a substrate for the P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) efflux transporters at the blood-brain barrier.[3][8] This allows it to achieve high and sustained concentrations in the CNS, making it particularly effective against brain metastases.[3]
EGFR Signaling Pathway Inhibition
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Zorifertinib and other EGFR-TKIs.
Caption: EGFR signaling pathways and Zorifertinib's point of inhibition.
Clinical Performance: The EVEREST Trial
The phase 3 EVEREST trial (NCT03653546) was a multinational, randomized, open-label, controlled study that evaluated the efficacy and safety of Zorifertinib as a first-line treatment for patients with advanced EGFR-mutated NSCLC with CNS metastases.[1] The trial compared Zorifertinib with first-generation EGFR-TKIs (gefitinib or erlotinib).[4]
Table 1: Comparison of Zorifertinib vs. First-Generation EGFR-TKIs in the EVEREST Trial
| Endpoint | Zorifertinib (n=220) | First-Generation EGFR-TKIs (n=219) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580-0.893) | 0.0024[2][4][9] |
| Intracranial PFS | 17.9 months | Not Reported | 0.627 (0.466-0.844) (Investigator Assessed) | 0.0018[2][5] |
| Objective Response Rate (ORR) | 68.6% | 58.4% | N/A | 0.027[9] |
| Median Duration of Response (DoR) | 8.2 months | 6.8 months | N/A | 0.0997[9] |
Experimental Protocol: EVEREST Trial (NCT03653546)
-
Study Design: A phase 3, multinational, multicenter, randomized, open-label, controlled trial.[1][4]
-
Patient Population: 439 patients with treatment-naive, locally advanced or metastatic NSCLC harboring EGFR-sensitizing mutations (exon 19 deletion or L858R) and at least one non-irradiated, asymptomatic or symptomatic CNS metastasis.[2][4]
-
Randomization: Patients were randomized 1:1 to receive either Zorifertinib or a first-generation EGFR-TKI.[4]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR) per RECIST 1.1 criteria.[2][4]
-
Secondary Endpoints: Intracranial and extracranial PFS, objective response rate (ORR), disease control rate (DCR), duration of response (DoR), and overall survival (OS).[1]
-
Study Locations: The trial was conducted across 55-58 sites in mainland China, Taiwan, South Korea, and Singapore.[1][2][6]
Experimental Workflow: EVEREST Trial
Caption: Workflow of the Phase 3 EVEREST clinical trial.
Synergistic Potential: Sequential Therapy with Third-Generation EGFR-TKIs
A key finding from the EVEREST trial was the observed trend toward improved overall survival in patients who received a third-generation EGFR-TKI (such as osimertinib) after disease progression on their initial treatment.[2][4][5] This suggests a potential synergistic or additive effect of a sequential therapeutic strategy, where Zorifertinib is used to control CNS and systemic disease, followed by a potent third-generation TKI.[4][5]
Table 2: Overall Survival in Patients Subsequently Treated with a Third-Generation TKI
| Treatment Arm | Estimated Median Overall Survival | Hazard Ratio (95% CI) |
|---|---|---|
| Zorifertinib | 37.3 months | 0.833 (0.524-1.283)[2][4] |
| First-Generation EGFR-TKIs | 31.8 months |
Note: Overall survival data were immature at the time of analysis.
This finding is significant for drug development, suggesting that the optimal treatment paradigm for this patient population may involve the strategic sequencing of EGFR-TKIs with different properties. Zorifertinib's ability to effectively manage intracranial disease could "prime" patients for longer-term disease control with subsequent therapies.
Future Directions and Conclusion
The robust data from the EVEREST trial establishes Zorifertinib as a superior first-line treatment option for EGFR-mutated NSCLC with CNS metastases compared to first-generation TKIs.[4] The most compelling evidence for a synergistic strategy lies in the sequential use of Zorifertinib followed by a third-generation TKI, which appears to prolong overall survival.[2][4]
For researchers and drug development professionals, these findings underscore the importance of designing therapies with high CNS penetration and considering sequential treatment strategies to maximize patient outcomes. Future research should focus on prospective trials to confirm the benefits of this sequential approach and explore potential concurrent combination therapies with Zorifertinib to further enhance its efficacy and overcome resistance mechanisms.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha Biopharma received NMPA approval for Zorifertinib Tablets (Zorifer®), the world's first EGFR-TKI for lung cancer with brain metastases. - BioSpace [biospace.com]
- 6. labiotech.eu [labiotech.eu]
- 7. What is Zorifertinib used for? [synapse.patsnap.com]
- 8. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of Zorifertinib in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases [prnewswire.com]
- 9. ascopubs.org [ascopubs.org]
Zorifertinib vs. Standard of Care in EGFR-Mutant Non-Small Cell Lung Cancer with Central Nervous System Metastases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zorifertinib to the standard of care for the first-line treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 (L858R) substitution mutations with central nervous system (CNS) metastases.[1][2] This analysis is based on clinical trial data, focusing on efficacy, safety, and mechanism of action to inform research and development in oncology.
Executive Summary
Zorifertinib (formerly AZD3759) is a next-generation, potent, oral, reversible EGFR tyrosine kinase inhibitor (TKI) specifically designed for high blood-brain barrier penetration.[3][4][5] Clinical trial evidence from the pivotal Phase 3 EVEREST study has demonstrated its superiority in improving progression-free survival (PFS) and intracranial PFS compared to first-generation EGFR-TKIs in patients with EGFR-mutant NSCLC and CNS metastases.[2][3] While direct head-to-head trials with the current standard of care, third-generation TKIs like Osimertinib, are lacking, this guide presents available data to facilitate an informed comparison.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the EVEREST trial for Zorifertinib and comparative data for the standard of care, primarily drawing from the FLAURA trial for Osimertinib.
Table 1: Efficacy Comparison
| Endpoint | Zorifertinib (EVEREST Trial) | First-Generation EGFR-TKIs (Gefitinib or Erlotinib) (EVEREST Trial) | Osimertinib (FLAURA Trial - CNS Subgroup) | First-Generation EGFR-TKIs (Gefitinib or Erlotinib) (FLAURA Trial - CNS Subgroup) |
| Median Progression-Free Survival (PFS) | 9.6 months[2] | 6.9 months[2] | Not Reached | 13.9 months |
| PFS Hazard Ratio (HR) (95% CI) | 0.719 (0.580-0.893)[2] | - | 0.48 (0.26-0.86) | - |
| PFS p-value | P = 0.0024[2] | - | P = 0.014 | - |
| Median Intracranial PFS (iPFS) | 17.9 months[2] | Not explicitly stated in snippets | 15.2 months[6] | Not explicitly stated in snippets |
| Intracranial PFS Hazard Ratio (HR) (95% CI) | 0.63 (p=0.0018 vs control)[2] | - | Not explicitly stated in snippets | - |
| Objective Response Rate (ORR) | 68.6%[6] | 58.4%[6] | 66% | 43%[1] |
| Intracranial ORR | 74.3%[6] | 62.8%[6] | 70%[6] | Not explicitly stated in snippets |
| Median Overall Survival (OS) | 37.3 months (in patients subsequently treated with a third-generation TKI)[2] | 31.8 months (in patients subsequently treated with a third-generation TKI)[2] | Not explicitly stated for CNS subgroup | Not explicitly stated for CNS subgroup |
| OS Hazard Ratio (HR) (95% CI) | 0.833 (0.524-1.283) (in patients subsequently treated with a third-generation TKI)[2] | - | Not explicitly stated for CNS subgroup | - |
Table 2: Safety and Tolerability Comparison
| Adverse Event Profile | Zorifertinib (EVEREST Trial) | First-Generation EGFR-TKIs (EVEREST Trial) | Osimertinib (General Profile) |
| Grade ≥3 Treatment-Related Adverse Events | 74.1%[7] | Information not available in snippets | Generally considered to have a manageable safety profile |
| Common Grade 3 Adverse Events | Rash, diarrhea, elevated liver function tests, hypokalemia[7] | Information not available in snippets | Diarrhea, rash, dry skin, paronychia |
| Discontinuation due to Toxicity | 7.3%[7] | Information not available in snippets | Information not available in snippets |
Experimental Protocols
EVEREST Trial (NCT03653546)
The EVEREST study was a multinational, multicenter, randomized, open-label, controlled Phase 2/3 clinical trial.[4]
-
Objective: To evaluate the efficacy and safety of Zorifertinib as a first-line treatment for advanced EGFR-mutated NSCLC patients with CNS metastases.[4]
-
Patient Population: Adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with documented EGFR exon 19 deletion or exon 21 (L858R) substitution mutations and CNS metastases.[1][2] Patients had not received prior systemic treatment for their advanced disease. MRI-confirmed CNS metastasis was required, and patients could not have received prior brain radiotherapy.[2]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either Zorifertinib or a first-generation EGFR-TKI (gefitinib or erlotinib).[3]
-
Treatment Arms:
-
Zorifertinib arm: Zorifertinib administered orally.
-
Control arm: Gefitinib or Erlotinib administered orally.[3]
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR).[3]
-
Secondary Endpoints: Intracranial PFS, overall survival (OS), objective response rate (ORR), disease control rate, and duration of response.
-
Study Locations: The trial was conducted across 58 sites in mainland China, South Korea, Taiwan, and Singapore.[2]
FLAURA Trial (Relevant to Osimertinib in CNS Metastases)
The FLAURA trial was a randomized, double-blind, Phase 3 study that evaluated the efficacy and safety of Osimertinib versus standard-of-care EGFR-TKIs (gefitinib or erlotinib) in the first-line treatment of patients with EGFR-mutated advanced NSCLC. A pre-specified subgroup analysis was conducted on patients with CNS metastases at baseline.
-
Patient Population: Patients with previously untreated, EGFR-mutated (exon 19 deletion or L858R) locally advanced or metastatic NSCLC. The CNS analysis included patients with measurable and/or non-measurable CNS lesions at study entry.
-
Treatment Arms:
-
Osimertinib arm: Osimertinib 80 mg once daily.
-
Standard TKI arm: Gefitinib 250 mg once daily or Erlotinib 150 mg once daily.
-
-
CNS Efficacy Assessment: CNS responses were assessed by blinded independent central neuroradiological review.
Mechanism of Action and Signaling Pathway
Zorifertinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[4] In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of the receptor's tyrosine kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[8] Zorifertinib binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and thereby blocking these downstream signals.[9] A key feature of Zorifertinib is its design for high penetration of the blood-brain barrier, allowing it to effectively target CNS metastases.[3]
The EGFR signaling pathway is a complex cascade of molecular events. Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several key downstream pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[8]
-
JAK/STAT Pathway: Plays a role in cell survival and proliferation.[8]
By inhibiting EGFR, TKIs like Zorifertinib effectively shut down these pro-tumorigenic signaling cascades.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Zorifertinib.
Caption: Workflow of the Phase 3 EVEREST clinical trial.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Zorifertinib Hydrochloride and Other Third-Generation EGFR-TKIs in Non-Small Cell Lung Cancer
A deep dive into the clinical trial data of Zorifertinib, Osimertinib, Lazertinib, and Almonertinib offers researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of targeted therapies for EGFR-mutated non-small cell lung cancer (NSCLC). This guide provides a meta-analysis of pivotal clinical trial data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate an objective comparison of these treatments.
Zorifertinib hydrochloride, a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in treating NSCLC, particularly in patients with central nervous system (CNS) metastases.[1][2] Its unique ability to penetrate the blood-brain barrier addresses a critical unmet need in this patient population.[3][4] This guide compares the clinical performance of Zorifertinib with other leading third-generation EGFR-TKIs: Osimertinib, Lazertinib, and Almonertinib, providing a data-driven perspective for the scientific community.
Comparative Efficacy and Safety: A Tabular Analysis
The following tables summarize the key efficacy and safety data from the pivotal clinical trials of Zorifertinib (EVEREST), Osimertinib (FLAURA), Lazertinib (LASER301), and Almonertinib (AENEAS).
Table 1: Comparison of Progression-Free Survival (PFS) and Overall Survival (OS)
| Drug (Trial) | Patient Population | Comparator | Median PFS (Drug vs. Comparator) | PFS Hazard Ratio (95% CI) | Median OS (Drug vs. Comparator) | OS Hazard Ratio (95% CI) |
| Zorifertinib (EVEREST) | 1L EGFR-mutant NSCLC with CNS metastases | Gefitinib or Erlotinib | 9.6 months vs. 6.9 months[5][6] | 0.719 (0.580–0.893)[5] | Data immature (37.3 months vs. 31.8 months in patients subsequently treated with a third-gen TKI)[5] | 0.833 (0.524–1.283) in patients subsequently treated with a third-gen TKI[5] |
| Osimertinib (FLAURA) | 1L EGFR-mutant advanced NSCLC | Gefitinib or Erlotinib | 18.9 months vs. 10.2 months[4] | 0.46 (0.37-0.57)[4] | 38.6 months vs. 31.8 months[7] | 0.80 (0.64-1.00)[7] |
| Lazertinib (LASER301) | 1L EGFR-mutant advanced NSCLC | Gefitinib | 20.6 months vs. 9.7 months[8][9] | 0.45 (0.34-0.58)[9][10] | Data immature (18-month OS rate: 80% vs. 72%)[8][9] | 0.74 (0.51-1.08)[8][9] |
| Almonertinib (AENEAS) | 1L locally advanced or metastatic EGFR-mutant NSCLC | Gefitinib | 19.3 months vs. 9.9 months[11] | 0.46 (0.36-0.60)[11] | Data immature[12] | - |
Table 2: Comparison of Objective Response Rate (ORR), Duration of Response (DoR), and CNS Efficacy
| Drug (Trial) | ORR (Drug vs. Comparator) | Median DoR (Drug vs. Comparator) | Intracranial PFS (Drug vs. Comparator) | Intracranial ORR (Drug vs. Comparator) |
| Zorifertinib (EVEREST) | - | - | 17.9 months vs. first-generation EGFR TKI[5] | - |
| Osimertinib (FLAURA) | 80% vs. 76%[7] | 17.2 months vs. 8.5 months[7] | - | - |
| Lazertinib (LASER301) | 76% vs. 76%[9][10] | 19.4 months vs. 8.3 months[8][9] | 28.2 months vs. 8.4 months[13] | 94% vs. 73% in patients with measurable CNS lesions[13] |
| Almonertinib (AENEAS) | 73.8% vs. 72.1%[11] | 18.1 months vs. 8.3 months[11] | HR 0.38 in patients with CNS metastases[14] | - |
Experimental Protocols of Pivotal Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting the comparative data.
EVEREST Trial (Zorifertinib)
-
Design: A multinational, multicenter, randomized, open-label, controlled phase II/III trial.[3][15]
-
Patient Population: First-line treatment for patients with advanced EGFR-mutated (exon 19 deletion or L858R) NSCLC and CNS metastases.[5][16] A total of 492 patients were enrolled across 55 sites.[15]
-
Intervention: Patients were randomized to receive either Zorifertinib or a first-generation EGFR-TKI (Gefitinib or Erlotinib).[6]
-
Primary Endpoint: Progression-free survival (PFS).[17]
-
Key Inclusion Criteria: Treatment-naïve patients with EGFR-sensitizing mutations and at least one non-irradiated symptomatic or asymptomatic CNS metastasis.[5]
-
Key Exclusion Criteria: Prior systemic anticancer therapy for advanced disease.
FLAURA Trial (Osimertinib)
-
Patient Population: Previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).[2] A total of 556 patients were enrolled.[4]
-
Intervention: Patients were randomized 1:1 to receive either Osimertinib (80 mg once daily) or a standard EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).[2][18]
-
Primary Endpoint: Progression-free survival.[4]
-
Key Inclusion Criteria: Adult patients with a confirmed diagnosis of EGFR-mutated NSCLC who had not received previous systemic treatment for advanced disease.
-
Key Exclusion Criteria: Patients with stable CNS metastases were permitted to enroll.[2]
LASER301 Trial (Lazertinib)
-
Design: A global, randomized, double-blind, multinational phase III study.[9][10]
-
Patient Population: Treatment-naïve patients with EGFR-mutated (exon 19 deletion or L858R) locally advanced or metastatic NSCLC.[10] A total of 393 patients were enrolled across 96 sites in 13 countries.[10]
-
Intervention: Patients were randomized 1:1 to receive Lazertinib (240 mg once daily) or Gefitinib (250 mg once daily).[10][19]
-
Primary Endpoint: Investigator-assessed progression-free survival.[10]
-
Key Inclusion Criteria: Patients aged 18 years or older with no prior systemic anticancer therapy. Neurologically stable patients with CNS metastases were allowed.[10][19]
-
Key Exclusion Criteria: Prior treatment with an EGFR-TKI.
AENEAS Trial (Almonertinib/Aumolertinib)
-
Design: A multicenter, double-blind, randomized phase III trial conducted at 53 sites in China.[14][20]
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC harboring an EGFR mutation (exon 19 deletion or L858R).[14] A total of 429 patients were enrolled.[11]
-
Intervention: Patients were randomly assigned 1:1 to receive either Almonertinib (110 mg once daily) or Gefitinib (250 mg once daily).[14][20]
-
Primary Endpoint: Progression-free survival as determined by investigator assessment.[14]
-
Key Inclusion Criteria: Histologic or cytologic confirmation of locally advanced or metastatic NSCLC with a sensitizing EGFR mutation.
-
Key Exclusion Criteria: Prior systemic therapy for advanced disease.
Signaling Pathways and Mechanism of Action
Zorifertinib and other third-generation EGFR-TKIs act by inhibiting the tyrosine kinase activity of the EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[21] These drugs are designed to be effective against both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that can arise after treatment with first- or second-generation EGFR-TKIs.[21]
The EGFR signaling pathway is a complex cascade that, upon activation by ligand binding, triggers downstream pathways including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[22][23] These pathways regulate critical cellular processes such as cell proliferation, survival, and differentiation.[23] In NSCLC with EGFR mutations, the EGFR is constitutively active, leading to uncontrolled cell growth.[24] Third-generation EGFR-TKIs bind to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and blocking these downstream signals.[21]
References
- 1. Efficacy and patient-reported outcomes in advanced non-small cell lung cancer patients receiving aumolertinib as first-line therapy: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC [jhoponline.com]
- 3. nice.org.uk [nice.org.uk]
- 4. Osimertinib Improves Progression-Free Survival in Patients with EGFR-Mutated Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. onclive.com [onclive.com]
- 6. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. esmo.org [esmo.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non-Small-Cell Lung Cancer: Results From LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. ascopubs.org [ascopubs.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Efficacy of lazertinib for symptomatic or asymptomatic brain metastases in treatment-naive patients with advanced EGFR mutation-positive non-small cell lung cancer: Protocol of an open-label, single-arm phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is Zorifertinib used for? [synapse.patsnap.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Zorifertinib Hydrochloride vs. Next-Generation EGFR TKIs in NSCLC
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations is continually evolving. The emergence of next-generation tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes, particularly for those with central nervous system (CNS) metastases, a common and challenging complication. This guide provides a detailed, data-driven comparison of Zorifertinib hydrochloride, a novel next-generation EGFR TKI, with other key players in this class, primarily focusing on the established third-generation inhibitor, Osimertinib.
Introduction to this compound
Zorifertinib (formerly AZD3759) is a potent, orally active, next-generation EGFR TKI specifically designed for high penetrance of the blood-brain barrier (BBB).[1][2] This characteristic addresses a critical unmet need in the treatment of NSCLC patients with CNS metastases.[1] Zorifertinib targets the common sensitizing EGFR mutations, exon 19 deletion (Exon19Del) and exon 21 L858R substitution, and is notably not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters at the BBB, allowing for higher and more sustained drug concentrations in the brain.[1][3]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both Zorifertinib and other next-generation EGFR TKIs, such as Osimertinib, function by inhibiting the tyrosine kinase activity of the EGFR. This blockade disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[4]
Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition.
Preclinical Efficacy: A Head-to-Head Look
Direct preclinical comparisons of Zorifertinib and Osimertinib are limited in publicly available literature. However, data from separate studies provide insights into their respective potencies against various EGFR mutations.
| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type |
| Zorifertinib | EGFR (L858R) | 0.2 | - | Cell-free |
| EGFR (Exon19Del) | 0.2 | - | Cell-free | |
| EGFR (wt) | 0.3 | - | Cell-free | |
| pEGFR (L858R) | 7.2 | H3255 | Cellular | |
| pEGFR (Exon19Del) | 7.4 | PC-9 | Cellular | |
| pEGFR (wt) | 64.5 | H838 | Cellular | |
| Osimertinib | EGFR (L858R/T790M) | <15 | H1975 | Cellular |
| EGFR (Exon19Del/T790M) | <15 | PC-9VanR | Cellular | |
| EGFR (wt) | 480-1865 | - | Cellular |
Table 1: Comparative Preclinical Potency of Zorifertinib and Osimertinib. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target's activity. Lower values indicate higher potency. Data for Zorifertinib is from MedchemExpress and Selleck Chemicals.[5][6] Data for Osimertinib is from a study on its design and mechanism of action.
Clinical Trial Showdown: EVEREST vs. FLAURA
While no head-to-head clinical trials between Zorifertinib and Osimertinib have been conducted, a comparative analysis of their pivotal Phase 3 trials, EVEREST (Zorifertinib) and FLAURA (Osimertinib), provides valuable insights into their clinical performance. It is crucial to note that the comparator arms in these trials were different, with EVEREST using first-generation TKIs and FLAURA also using first-generation TKIs.
| Feature | EVEREST (Zorifertinib) | FLAURA (Osimertinib) |
| Patient Population | Treatment-naive EGFR-mutant (Exon19Del or L858R) advanced NSCLC with CNS metastases.[7][8] | Treatment-naive EGFR-mutant (Exon19Del or L858R) advanced NSCLC.[9] |
| Comparator | Gefitinib or Erlotinib (First-generation TKIs).[7] | Gefitinib or Erlotinib (First-generation TKIs).[9] |
| Primary Endpoint | Progression-Free Survival (PFS).[7] | Progression-Free Survival (PFS).[9] |
| Median PFS | 9.6 months vs. 6.9 months in the control group (HR: 0.719; p=0.0024).[7] | 18.9 months vs. 10.2 months in the control group (HR: 0.46; p<0.001).[9] |
| Intracranial PFS | 15.2 months vs. 8.3 months in the control group.[10][11] | Not reached vs. 13.9 months in the control group (HR: 0.48).[12] |
| Objective Response Rate (ORR) | 68.6% vs. 58.4% in the control group.[13] | 80% vs. 76% in the control group. |
| Intracranial ORR | 74.3% vs. 62.8% in the control group.[14] | 91% vs. 68% in patients with measurable CNS lesions. |
Table 2: Comparison of Key Clinical Trial Data for Zorifertinib (EVEREST) and Osimertinib (FLAURA). HR (Hazard Ratio) indicates the relative risk of an event (e.g., progression) in the treatment group compared to the control group. A value less than 1 favors the treatment.
Experimental Protocols
EVEREST Trial (NCT03653546)
-
Study Design: A Phase 3, open-label, multicenter, randomized controlled trial.[7]
-
Patient Population: Adult patients with histologically or cytologically confirmed, treatment-naive, locally advanced or metastatic NSCLC harboring EGFR Exon19Del or L858R mutations, with at least one measurable or non-measurable CNS metastasis.[8]
-
Randomization: Patients were randomized 1:1 to receive either Zorifertinib (200 mg twice daily) or a first-generation EGFR TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).[8]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1.[8]
-
Secondary Endpoints: Included intracranial PFS, overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.[8]
Figure 2: EVEREST Clinical Trial Workflow.
Preclinical In Vitro Kinase Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a TKI against specific EGFR mutations.
-
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound (e.g., Zorifertinib) at various concentrations.
-
ATP and a substrate peptide are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA or fluorescence-based assays.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 3: General Workflow for an In Vitro Kinase Assay.
Discussion and Future Perspectives
Zorifertinib has demonstrated significant efficacy, particularly in controlling intracranial disease, in patients with EGFR-mutant NSCLC and CNS metastases, a population with a historically poor prognosis.[8] The EVEREST trial's focus on this specific patient group is a key differentiator.[8]
Osimertinib, on the other hand, has established itself as a standard of care in the first-line treatment of EGFR-mutant NSCLC based on the robust overall survival benefit demonstrated in the FLAURA trial.[15] Preclinical data also supports its ability to penetrate the BBB and exert intracranial activity.[16]
A direct, randomized clinical trial comparing Zorifertinib and Osimertinib is necessary to definitively establish their relative efficacy and safety, especially in the context of CNS metastases. Such a trial would provide crucial information for clinicians to make informed treatment decisions for their patients.
Future research should also focus on:
-
Mechanisms of resistance to Zorifertinib and strategies to overcome them.
-
The potential for combination therapies involving Zorifertinib to further improve outcomes.
-
The role of Zorifertinib in earlier stages of the disease.
Conclusion
This compound is a promising next-generation EGFR TKI with a distinct advantage in its design for high CNS penetration. The EVEREST trial has provided strong evidence of its efficacy in a challenging patient population. While Osimertinib remains a cornerstone of first-line therapy, the unique profile of Zorifertinib positions it as a valuable addition to the therapeutic armamentarium against EGFR-mutant NSCLC, particularly for patients with brain metastases. Head-to-head comparative studies are eagerly awaited to further clarify the optimal positioning of these potent targeted agents.
References
- 1. Alpha Biopharma Submits New Drug Application for Zorifertinib, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]
- 2. Long‐term survival of a patient with epidermal growth factor receptor (EGFR)‐mutant non‐small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with zorifertinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
- 12. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 16. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zorifertinib Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Zorifertinib hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this potent EGFR inhibitor, aligning with general best practices for hazardous pharmaceutical waste.
This compound is a potent compound classified as toxic if swallowed and may cause genetic defects. Due to these hazardous characteristics, it necessitates disposal as a regulated hazardous waste. Adherence to strict disposal protocols is crucial to prevent environmental contamination and ensure workplace safety.
Immediate Safety and Disposal Procedures
The primary directive for the disposal of this compound is to manage it as hazardous waste. The Safety Data Sheet (SDS) for similar compounds explicitly states to "Dispose of contents/ container to an approved waste disposal plant". This indicates that standard laboratory trash or sewer disposal is strictly prohibited.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, and containers).
-
Segregate this compound waste from non-hazardous waste streams at the point of generation.
-
-
Containerization:
-
Place all this compound waste into a designated, properly labeled, leak-proof hazardous waste container.
-
In the United States, hazardous pharmaceutical waste is often collected in black containers to distinguish it from other waste streams. Consult your institution's specific guidelines for color-coding.
-
Ensure the container is compatible with the chemical properties of the waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the specific chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal vendor.
-
The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility[1].
-
Regulatory Framework:
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2]. Healthcare facilities and research laboratories must comply with these federal regulations, as well as any more stringent state and local laws[2][3]. A key provision under the EPA's Subpart P rule is the prohibition of sewering (flushing) hazardous waste pharmaceuticals[1].
Hazard Data Summary
The following table summarizes the key hazard information for a compound similar to this compound, which should guide its handling and disposal procedures.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | H301 |
| Germ Cell Mutagenicity (Category 1B) | May cause genetic defects. | H340 |
Data sourced from a representative Safety Data Sheet.
Experimental Protocols
No specific experimental protocols for the disposal or environmental degradation of this compound were identified in the public domain. The recommended disposal method is based on its hazard classification and general regulatory requirements for hazardous pharmaceutical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Zorifertinib Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to strict handling protocols for potent compounds like Zorifertinib hydrochloride is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
This compound is a potent, orally active, central nervous system-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its targeted action makes it a valuable tool in non-small cell lung cancer research. However, its cytotoxic nature necessitates meticulous handling and disposal procedures to mitigate risks of exposure and environmental contamination. The safety data sheet (SDS) for this compound classifies it as toxic if swallowed and suspected of causing genetic defects.
Essential Safety and Handling Precautions
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes its key hazard information.
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P330: Rinse mouth. |
| H340: May cause genetic defects | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P308 + P313: IF exposed or concerned: Get medical advice/ attention. P405: Store locked up. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | A disposable, solid-front laboratory coat with tight-fitting cuffs. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory | For handling the solid compound outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of dust. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your research.
Preparation and Weighing
-
All handling of solid this compound, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a glove box.
-
Use a dedicated set of utensils (spatulas, weigh boats, etc.) for handling the compound. These should be decontaminated after each use or disposed of as hazardous waste.
-
Prepare stock solutions in a solvent such as Dimethyl Sulfoxide (DMSO).[2]
Experimental Procedures
-
When performing experiments, such as cell-based assays, ensure that all manipulations of this compound solutions are carried out in a biological safety cabinet to maintain sterility and containment.
-
Use plastic-backed absorbent pads on work surfaces to contain any potential spills.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
For Solid Spills:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material (e.g., vermiculite or sand) to avoid generating dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, such as isopropyl alcohol, followed by soap and water.[3]
-
-
For Liquid Spills:
-
Absorb the spill with an inert, non-combustible material.
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility.
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads), must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous liquid waste container. Do not discharge this waste down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All hazardous waste containers must be stored in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal in accordance with local, state, and federal regulations.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for experimental planning.
| Property | Value |
| Molecular Formula | C₂₂H₂₃ClFN₅O₃ |
| Molecular Weight | 459.9 g/mol [4] |
| Melting Point | 260 °C (decomposes) |
| Solubility | DMSO: ≥ 91 mg/mL[2] Ethanol: ~20 mg/mL[2] Water: Insoluble[2] |
| IC₅₀ (EGFR Kinase) | Wild-type: 0.3 nM L858R mutant: 0.2 nM exon 19 deletion: 0.2 nM[2] |
| Partition Coefficient | log Pow: 1.5 |
Experimental Protocol: Cell Proliferation (MTS) Assay
This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.
1. Cell Seeding:
- Culture cancer cells (e.g., PC-9, a human lung adenocarcinoma cell line with an EGFR exon 19 deletion) in appropriate media.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture media. A typical concentration range might be 0.01 nM to 1 µM.
- Remove the old media from the 96-well plate and add 100 µL of the media containing the various concentrations of this compound to the appropriate wells. Include a vehicle control (media with DMSO) and a no-cell control (media only).
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
3. MTS Assay:
- Add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (no-cell control) from all other readings.
- Normalize the data to the vehicle control (100% viability).
- Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
EGFR Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the signaling pathway of the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
